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Iron;sulfuric acid;hydrate

Cat. No.: B12299631
CAS No.: 59261-48-2
M. Wt: 171.94 g/mol
InChI Key: HRZKFCSHISLTEI-UHFFFAOYSA-N
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Description

Overview of Hydrated Iron Sulfate (B86663) Significance in Chemical and Earth Sciences

The importance of hydrated iron sulfates stems from their prevalence and reactivity. In the chemical sciences, they are recognized as versatile precursors for the synthesis of other iron compounds. atamanchemicals.comaffinitychemical.com Iron(II) sulfate, for instance, serves as a reducing agent in various chemical reactions, such as the reduction of nitric acid or chlorine. wikipedia.org Its mild reducing power is also utilized in organic synthesis, notably as the iron catalyst component of Fenton's reagent. wikipedia.org Furthermore, these compounds are employed in industrial and sanitary wastewater treatment as coagulants, where they aid in the removal of suspended solids and phosphorus. affinitychemical.comnih.govtaylorandfrancis.com

In the realm of Earth sciences, hydrated iron sulfates are of profound significance. They are commonly formed in the oxidation zones of iron-bearing ore beds containing minerals like pyrite (B73398), marcasite, and chalcopyrite. wikipedia.org The weathering of iron sulfide (B99878) minerals, particularly pyrite (FeS₂), is a primary source of these sulfate salts in nature. usgs.govwpmucdn.com This process is a key component of acid mine drainage (AMD), where the oxidation of pyrite releases ferrous iron (Fe²⁺), sulfate, and acidity into the water. wikipedia.orguoa.grresearchgate.net The subsequent formation and dissolution of efflorescent hydrated iron sulfate minerals, such as melanterite and rozenite, play a critical role in the cycling of metals and acidity in these environments. uoa.grunl.eduunica.it

The study of these minerals provides critical information about past and present environmental conditions. geoscienceworld.org Their stability is dependent on factors like temperature and relative humidity, making them useful indicators of water-rock interactions. usgs.govunl.eduresearchgate.net Perhaps most compelling is the identification of hydrous iron sulfates on the surface of Mars by orbital remote sensing and rovers. usgs.govwpmucdn.comresearchgate.net The presence of minerals like jarosite and szomolnokite on Mars suggests past aqueous activity and provides crucial clues for understanding the planet's hydrologic history and the potential for past life. wpmucdn.comgeoscienceworld.orgresearchgate.netresearchgate.netmdpi.comnih.gov The study of these minerals under simulated Martian conditions is therefore essential for interpreting data from planetary missions. researchgate.net

Historical Context of Hydrated Iron Sulfate Investigations

Hydrated iron sulfates have been known since ancient times, referred to by names such as "copperas" and "green vitriol". atamanchemicals.comaffinitychemical.comwikipedia.org The name "copperas" dates back to a time when copper(II) sulfate was called blue copperas, and by analogy, iron(II) and zinc sulfates were known as green and white copperas, respectively. atamanchemicals.com Historically, these compounds had practical applications, including being used to blacken leather, as a fixative (mordant) in the textile dyeing industry, and as a key ingredient for making ink. affinitychemical.com As far back as 700 years ago, green vitriol (iron(II) sulfate heptahydrate) was used in the preparation of sulfuric acid through distillation. affinitychemical.com

The scientific investigation of sulfate minerals has evolved significantly. Historically, they were primarily studied in the context of surface processes like the formation of evaporitic deposits and in hydrothermal systems. researchgate.netmdpi.com With the rise of industrialization, the formation of hydrated iron sulfates as by-products of processes like steel pickling and titanium dioxide production became a focus of study. wikipedia.orgmdpi.com In recent decades, the environmental significance of these minerals has driven renewed interest, particularly their role in acid mine drainage and the sequestration of metals. unl.edu The discovery of hydrated sulfates on other planetary bodies, such as Mars, has opened a new frontier in their investigation, linking them to the search for extraterrestrial water and life. wpmucdn.comresearchgate.netmdpi.com

Interactive Data Tables

Common Hydrated Iron(II) Sulfate Minerals

Mineral NameChemical FormulaCrystal SystemAppearance
MelanteriteFeSO₄·7H₂OMonoclinicBlue-green
RozeniteFeSO₄·4H₂OMonoclinicWhite
SiderotilFeSO₄·5H₂OTriclinicPale, bluish-green
FerrohexahydriteFeSO₄·6H₂OMonoclinicGreen
SzomolnokiteFeSO₄·H₂OMonoclinicWhite-yellow

Data sourced from references affinitychemical.comwikipedia.orggeoscienceworld.orgnih.gov

Hydrated Iron(III) Sulfate Minerals

Mineral NameChemical FormulaKey Characteristics
KorneliteFe₂(SO₄)₃·7H₂ODecomposes between 50-75°C. researchgate.net
CoquimbiteFe₂(SO₄)₃·9H₂OStructure contains independent water molecules. researchgate.net
JarositeKFe₃(SO₄)₂(OH)₆Thermodynamically stable under Martian surface conditions. researchgate.net
FerricopiapiteFe₄.₆₇(SO₄)₆(OH)₂·20H₂OA complex basic hydrated ferric sulfate. unl.eduresearchgate.net
RhomboclaseFeH(SO₄)₂·4H₂OStudied for its stability under Mars-relevant conditions. researchgate.net

Data sourced from reference unl.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH4O5S B12299631 Iron;sulfuric acid;hydrate CAS No. 59261-48-2

Properties

CAS No.

59261-48-2

Molecular Formula

FeH4O5S

Molecular Weight

171.94 g/mol

IUPAC Name

iron;sulfuric acid;hydrate

InChI

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

HRZKFCSHISLTEI-UHFFFAOYSA-N

Canonical SMILES

O.OS(=O)(=O)O.[Fe]

Related CAS

20908-72-9
58694-83-0
10028-21-4

Origin of Product

United States

Nomenclature and Classification of Hydrated Iron Sulfates

Melanterite (FeSO₄·7H₂O)

Melanterite is the mineral form of hydrous iron(II) sulfate (B86663) with the chemical formula FeSO₄·7H₂O. It is a secondary mineral that forms from the oxidation of primary sulfide (B99878) minerals like pyrite (B73398) and marcasite in near-surface environments. It is often found as a post-mining encrustation on old underground mine surfaces and in coal and lignite seams exposed to humid air.

Table 1: Properties of Melanterite

Property Value
Chemical Formula FeSO₄·7H₂O
Crystal System Monoclinic
Color Green, pale green, greenish blue, bluish green, colorless
Luster Vitreous
Hardness (Mohs) 2
Specific Gravity 1.89 - 1.9
Cleavage Perfect on {001}, Distinct on {110}
Fracture Conchoidal

Melanterite is the iron analogue of the copper sulfate chalcanthite and can alter to siderotil by losing water. Associated minerals include pisanite, chalcanthite, epsomite, pickeringite, and halotrichite. The name "melanterite" was first used in 1850.

Rozenite (FeSO₄·4H₂O)

Rozenite is a hydrous iron sulfate mineral with the formula FeSO₄·4H₂O. It typically forms as a secondary mineral under low humidity and at temperatures below 21°C (70°F) through the alteration of copper-free melanterite. This formation is a post-mine alteration product of pyrite or marcasite. Rozenite can also be found in lacustrine sediments and coal seams.

Table 2: Properties of Rozenite

Property Value
Chemical Formula FeSO₄·4H₂O
Crystal System Monoclinic
Color Colorless, white, pale green
Luster Vitreous to dull
Hardness (Mohs) 2 - 3
Specific Gravity 2.29
Crystal Habit Concretions, nodules, powdery efflorescences, or coatings

Rozenite was first described in 1960 from an occurrence on Ornak Mountain in the Western Tatra Mountains, Poland, and was named in honor of Polish mineralogist Zygmunt Rozen. Associated minerals include melanterite, epsomite, jarosite, gypsum, sulfur, pyrite, marcasite, and limonite. A study of its thermal expansion revealed that rozenite exhibits negative linear thermal expansion, meaning it expands in one direction when cooled.

Szomolnokite (FeSO₄·H₂O)

Szomolnokite is a monoclinic iron sulfate mineral with the chemical formula FeSO₄·H₂O. It forms a complete solid solution with the magnesium end-member kieserite (MgSO₄·H₂O). The mineral was named in 1877 by Joseph Krenner after its type locality in Szomolnok, Slovakia, where it was found in oxidized sulfide ore containing iron.

Table 3: Properties of Szomolnokite

Property Value
Chemical Formula FeSO₄·H₂O
Crystal System Monoclinic
Color Sulfur-yellow, yellow-brown, red-brown, blue, colorless
Luster Vitreous
Hardness (Mohs) 2.5
Specific Gravity 3.03–3.07 (measured)
Fracture Conchoidal to sub-conchoidal, uneven
Tenacity Brittle

Szomolnokite is stable at room temperature up to a pressure of 6.2 GPa, at which point it transforms into a triclinic crystal structure. High-pressure X-ray diffraction studies have identified a monoclinic-triclinic structural phase transition between 5.0(1) and 6.6(1) GPa, and another triclinic-monoclinic transition between 12.7(3) and 16.8(3) GPa. This mineral is a common alteration product of iron sulfides such as pyrite, marcasite, and pyrrhotite.

Other Ferrous Hydrates

Besides the common forms of ferrous sulfate hydrates, other less frequently occurring hydrates exist. These include pentahydrate (FeSO₄·5H₂O) and anhydrous ferrous sulfate (FeSO₄). The tetrahydrate form (FeSO₄·4H₂O) is stabilized when aqueous solutions reach a temperature of 56.6 °C (133.9 °F), and at 64.8 °C (148.6 °F), these solutions can form both the tetrahydrate and the monohydrate. These various hydrated forms are often found in the oxidation zones of iron-bearing ore beds.

Synthesis and Formation Mechanisms

Industrial Production Routes and By-product Formation

Industrially, significant quantities of iron(II) sulfate (B86663) are generated as by-products of major manufacturing processes. wikipedia.org These routes are the primary sources for the commercially available compound.

A major source of commercial iron(II) sulfate is the sulfate process for manufacturing titanium dioxide (TiO₂) from ilmenite ore (FeTiO₃). wikipedia.orgfangyuan-tio2.comtitankogyo.co.jp In this process, the ilmenite is digested with an excess of concentrated sulfuric acid, which converts both the iron and titanium components into soluble sulfates. fangyuan-tio2.com

The primary reaction is as follows: FeTiO₃ + 2H₂SO₄ → TiOSO₄ + FeSO₄ + 2H₂O fangyuan-tio2.com

To isolate the titanium product, the iron(II) sulfate must be removed. fangyuan-tio2.com This is achieved by cooling the solution to approximately 15°C, which significantly lowers the solubility of iron(II) sulfate heptahydrate (FeSO₄·7H₂O), causing it to crystallize out of the solution. fangyuan-tio2.combarbenanalytical.com This solid, commonly known as copperas or green vitriol, is then separated by filtration or centrifugation. mdpi.comvenatorcorp.com This separation is crucial to prevent the final TiO₂ product from having an undesirable yellowish tint. barbenanalytical.com For every ton of TiO₂ produced, approximately six tons of FeSO₄·7H₂O can be generated as a co-product. researchgate.net

Overview of Ferrous Sulfate Recovery in the Sulfate Process
Process StepDescriptionKey ParametersReactants/Products
DigestionIlmenite ore is treated with concentrated sulfuric acid.Temperature: ~100°C fangyuan-tio2.comReactants: Ilmenite (FeTiO₃), Sulfuric Acid (H₂SO₄) Products: Titanyl Sulfate (TiOSO₄), Iron(II) Sulfate (FeSO₄) fangyuan-tio2.com
CrystallizationThe solution is cooled to precipitate iron(II) sulfate heptahydrate.Temperature: ~15°C fangyuan-tio2.comProduct: Crystalline Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) mdpi.com
SeparationThe solid ferrous sulfate is removed from the liquid titanyl sulfate solution.Method: Filtration or Centrifugation mdpi.comSeparated Products: Solid FeSO₄·7H₂O, Liquid TiOSO₄ solution

Another significant industrial source of iron(II) sulfate is the "pickling" of steel. wikipedia.orgaffinitychemical.com Steel pickling is a surface treatment process used to remove impurities, rust, and scale from steel surfaces before further processing like coating or plating. affinitychemical.com When sulfuric acid is used as the pickling liquor, it reacts with the iron oxides (rust) and the surface iron, producing large volumes of iron(II) sulfate as a by-product. wikipedia.orgp2infohouse.org

The simplified reaction with iron is: Fe + H₂SO₄ → FeSO₄ + H₂ wikipedia.org

As the pickling bath is used, the concentration of sulfuric acid decreases while the concentration of dissolved iron(II) sulfate increases. osti.gov To regenerate the bath and recover the by-product, this "spent pickle liquor" is treated. osti.govgoogle.com Recovery methods often rely on the principle of crystallization by cooling the liquor, which reduces the solubility of FeSO₄·7H₂O. p2infohouse.org Alternatively, adding concentrated sulfuric acid to the spent liquor can also induce precipitation of ferrous sulfate, as its solubility decreases in solutions with high acid concentrations. p2infohouse.orggoogle.com The recovered crystals are separated, and the regenerated acid can be returned to the pickling line. google.com

Iron(II) sulfate can also be manufactured intentionally through the oxidation of iron pyrite (B73398) (FeS₂). wikipedia.org This method involves reacting pyrite with oxygen and water, which leads to the formation of both iron(II) sulfate and sulfuric acid. wikipedia.org

The balanced chemical equation for this commercial process is: 2FeS₂ + 7O₂ + 2H₂O → 2FeSO₄ + 2H₂SO₄ wikipedia.org

Historically, a similar process occurred through the slow weathering of pyrites in large, timber-lined pits exposed to the elements for several years. juliantrubin.com This natural oxidation, often aided by bacteria such as Acidithiobacillus ferrooxidans, would produce a liquor rich in ferrous sulfate. juliantrubin.comimwa.infoiaea.org This liquor was then collected and boiled down to concentrate the solution, from which green crystals of FeSO₄·7H₂O would precipitate upon cooling. juliantrubin.com A more modern approach involves attacking pyrite ash (ferric oxide, a product of pyrite roasting) with sulfuric acid and then reducing the resulting iron(III) sulfate solution with scrap iron to yield an iron(II) sulfate solution ready for crystallization. google.com

Laboratory Synthesis Approaches

In a laboratory setting, iron(II) sulfate is typically prepared through more direct and controlled methods.

A common and straightforward laboratory method for preparing iron(II) sulfate heptahydrate is the direct reaction of metallic iron with dilute sulfuric acid. stuba.skcutm.ac.in Non-noble metals like iron will displace hydrogen from dilute acids. stuba.sk An excess of iron, in the form of filings, powder, or nails, is added to a dilute sulfuric acid solution. stuba.skcutm.ac.incrystalls.info

The reaction is: Fe + H₂SO₄ → FeSO₄ + H₂ stuba.skcutm.ac.in

The reaction can be slow when cold and is often accelerated by gentle heating. stuba.sk The dissolution of iron proceeds until the acid is consumed. The hot solution is then filtered to remove any unreacted iron and other insoluble impurities. stuba.skcutm.ac.in Upon cooling the filtrate, pale green crystals of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) form and can be collected. stuba.skcutm.ac.in

Typical Laboratory Synthesis of Iron(II) Sulfate Heptahydrate
StepProcedurePurpose
1. ReactionAdd excess iron metal (e.g., powder, nails) to a dilute solution of sulfuric acid (~20-30%). stuba.skbio-conferences.orgTo produce a solution of aqueous iron(II) sulfate.
2. HeatingGently heat the mixture to increase the reaction rate. stuba.skbio-conferences.orgTo speed up the dissolution of the iron.
3. FiltrationFilter the hot solution. stuba.skcutm.ac.inTo remove unreacted iron and any solid impurities.
4. CrystallizationAllow the clear filtrate to cool slowly. An ice bath can be used. stuba.skyoutube.comTo precipitate crystals of FeSO₄·7H₂O as its solubility decreases at lower temperatures.
5. IsolationCollect the crystals by filtration and dry them. stuba.skcutm.ac.inTo obtain the final solid product.

While the oxidation of iron(II) salts often leads to undesirable iron(III) compounds, controlled processes can be used to synthesize specific forms of iron(II) sulfate. matec-conferences.org One such method involves the conversion of one ferrous salt into another. For example, ferrous sulfate monohydrate can be synthesized from a pickling solution containing ferrous chloride (FeCl₂) by reacting it with excess sulfuric acid. chemicalbook.comgoogle.comgoogle.com

The reaction in this case is: FeCl₂ + H₂SO₄ → FeSO₄·H₂O (precipitate) + 2HCl google.com

This process takes advantage of the lower solubility of the monohydrate under these conditions, allowing it to be precipitated and separated. google.comgoogle.com The resulting iron(II) sulfate monohydrate can then be converted into the more common heptahydrate. chemicalbook.comgoogle.com This is achieved by mixing the monohydrate with a sufficient amount of water in a crystallization reactor, effectively rehydrating the compound. chemicalbook.comgoogle.com

The rehydration reaction is: FeSO₄·H₂O + 6H₂O → FeSO₄·7H₂O google.com

This multi-step approach allows for the synthesis of iron(II) sulfate from starting materials other than metallic iron, while carefully controlling the hydration state of the final product. chemicalbook.comgoogle.com

Co-precipitation Techniques

Co-precipitation is a versatile method for synthesizing various inorganic materials. In the context of iron sulfates, it is particularly relevant for the formation of mixed-valence iron compounds. This technique involves the simultaneous precipitation of more than one dissolved substance from a solution. For iron- and sulfate-containing systems, co-precipitation is typically achieved by adding a base to an aqueous solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. researchgate.net

The process is conducted under an inert atmosphere to prevent the unwanted oxidation of Fe²⁺. researchgate.net By carefully controlling parameters such as the ratio of Fe²⁺ to Fe³⁺ ions, the pH of the solution, and the temperature, specific mineral phases can be targeted. One notable product synthesized via this method is hydroxysulphate green rust, a layered double hydroxide (B78521) containing both Fe²⁺ and Fe³⁺ cations, sulfate anions, and water molecules in its structure. researchgate.net The synthesis of this compound involves dissolving salts like FeSO₄·7H₂O and Fe₂(SO₄)₃·5H₂O in deoxygenated water and then adding a base like NaOH dropwise to induce precipitation. researchgate.net

While co-precipitation is a primary route for mixed-valence iron hydroxysulfates, its direct application for the exclusive synthesis of simple iron(II) sulfate hydrates (FeSO₄·xH₂O) is less common, as these are typically produced by crystallization from a solution containing only ferrous ions. youtube.comsciencemadness.org

Synthesis of Specific Hydration States

Iron(II) sulfate exists in several hydration states, each corresponding to a different number of water molecules in its crystal structure. The synthesis of a specific hydrate (B1144303) is primarily controlled by temperature and the concentration of the aqueous solution. wikipedia.org

Heptahydrate (FeSO₄·7H₂O): This is the most common and stable form at room temperature. wikipedia.org It can be synthesized by reacting elemental iron with dilute sulfuric acid. youtube.comsciencemadness.org The resulting solution is then filtered and cooled, often in an ice bath, to induce crystallization of the blue-green heptahydrate crystals. youtube.com Another method involves the conversion of iron(II) sulfate monohydrate by mixing it with an excess of water in a crystallization reactor and allowing it to reside for several hours at a controlled temperature. google.com

Tetrahydrate (FeSO₄·4H₂O): The tetrahydrate form, found naturally as the mineral rozenite, is white. stackexchange.com It can be synthesized by heating an aqueous solution of iron(II) sulfate. The tetrahydrate becomes the stable form when the temperature of the solution reaches 56.6 °C (133.9 °F). wikipedia.org

Monohydrate (FeSO₄·H₂O): The monohydrate, found as the mineral szomolnokite, can be formed at higher temperatures. wikipedia.orgstackexchange.com When an aqueous solution is heated to 64.8 °C (148.6 °F), both the tetrahydrate and monohydrate forms can precipitate. wikipedia.org The monohydrate can also be produced as a byproduct of industrial processes, such as the production of titanium dioxide from ilmenite using the sulfate process. wikipedia.org

The relationship between temperature and the stable hydration state is a key factor in selectively synthesizing these compounds.

Hydration StateMineral NameFormulaSynthesis Condition
HeptahydrateMelanteriteFeSO₄·7H₂OCrystallization from aqueous solution below 56.6 °C. youtube.comwikipedia.org
TetrahydrateRozeniteFeSO₄·4H₂OStable in aqueous solutions at temperatures of 56.6 °C. wikipedia.org
MonohydrateSzomolnokiteFeSO₄·H₂OForms from aqueous solutions at temperatures of 64.8 °C. wikipedia.org

Environmental Formation Mechanisms

Weathering of Sulfide (B99878) Minerals

The primary environmental pathway for the formation of iron(II) sulfate hydrates is the oxidative weathering of iron sulfide minerals. usgs.gov Pyrite (FeS₂), also known as "fool's gold," is the most common sulfide mineral that undergoes this process. wikipedia.orguoa.gr When these minerals are exposed to air and water, a series of chemical reactions is initiated. uoa.gr

2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq) wikipedia.org

The result is an acidic, sulfate-rich solution containing dissolved ferrous iron—effectively a solution of iron(II) sulfate and sulfuric acid. uoa.gr This process is the fundamental driver for the generation of acid mine drainage. usgs.gov The dissolved iron(II) sulfate can then precipitate as various hydrated minerals under specific environmental conditions.

Precipitation in Acid Mine Drainage (AMD) Environments

Acid Mine Drainage (AMD) is a significant environmental issue characterized by water with low pH and high concentrations of dissolved metals and sulfates, originating from mining activities that expose sulfide-bearing rocks. wikipedia.org These environments are prime locations for the formation and precipitation of iron(II) sulfate hydrates.

The ferrous iron (Fe²⁺) and sulfate generated from sulfide weathering remain dissolved in the acidic waters of AMD. uoa.gr However, if these waters become saturated, iron(II) sulfate will precipitate. This saturation is often reached through the evaporation of AMD water, especially during dry seasons or in arid climates. uoa.grmdpi.com As the water evaporates, the concentration of dissolved Fe²⁺ and SO₄²⁻ increases until the solubility limit is exceeded, leading to the formation of efflorescent (crusty) salt deposits. uoa.grmdpi.com

The most common iron(II) sulfate hydrates found in these settings are melanterite (FeSO₄·7H₂O) and rozenite (FeSO₄·4H₂O). uoa.gr These minerals act as a temporary storage of metals and acidity. During subsequent rainfall or snowmelt, these highly soluble minerals can rapidly dissolve, releasing a concentrated pulse of contaminants into downstream aquatic ecosystems. unica.it

Bacterial Facilitation of Precipitation

Iron-oxidizing bacteria, such as Acidithiobacillus ferrooxidans and Leptospirillum ferrooxidans, greatly accelerate the oxidation of dissolved ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). uoa.group.comasm.org This Fe³⁺ is a much more powerful oxidizing agent for pyrite than dissolved oxygen is. The ferric iron then reacts with more pyrite, releasing more Fe²⁺ and acidity, creating a self-propagating cycle that dramatically increases the rate of AMD generation. uoa.gr This bacterially-driven cycle leads to a rapid build-up of dissolved Fe²⁺ and sulfate in the water, which, upon evaporation, results in the precipitation of iron(II) sulfate hydrates. uoa.gr

While some bacteria facilitate the precipitation of ferric (Fe³⁺) minerals, their primary role concerning iron(II) sulfate precipitation is indirect, through the massive acceleration of sulfide mineral weathering that generates the necessary precursor ions. uoa.group.com

Influence of pH and Sulfate Concentration on Precipitation Kinetics

The kinetics of iron(II) sulfate precipitation from AMD are governed by solution chemistry, particularly pH and sulfate concentration.

pH: The pH of the water is a master variable controlling iron speciation. In the highly acidic conditions (pH < 3) typical of active AMD generation, ferrous iron (Fe²⁺) is relatively stable and remains in solution. uoa.grimwa.info As pH increases, Fe²⁺ becomes more susceptible to oxidation to Fe³⁺, which then hydrolyzes to form insoluble ferric hydroxide and oxyhydroxide precipitates (often seen as "yellow boy"). wikipedia.org Therefore, the precipitation of iron(II) sulfate hydrates occurs predominantly in low-pH environments where Fe²⁺ concentrations can build up to saturation levels without being removed through oxidation and precipitation as ferric compounds. researchgate.net

Sulfate Concentration: The concentration of sulfate, a primary product of sulfide mineral weathering, directly influences the potential for iron(II) sulfate precipitation. nih.gov According to the principles of chemical equilibrium, high concentrations of sulfate ions in the solution will promote the precipitation of iron(II) sulfate once the concentration of Fe²⁺ is sufficiently high. In AMD, sulfate concentrations are inherently elevated. Studies on the precipitation kinetics of iron compounds in synthetic AMD have shown that while high sulfate concentrations can inhibit the growth of ferric oxyhydroxide precipitates, they are a necessary component for the formation of iron(II) sulfate salts. imwa.info The precipitation itself is a process of crystallization from a supersaturated solution, driven largely by evaporation, which concentrates both the iron and sulfate ions. uoa.grmdpi.com

FactorInfluence on Iron(II) Sulfate Precipitation in AMD
Low pH (e.g., < 4) Stabilizes Fe²⁺ in solution, allowing its concentration to increase, which is a prerequisite for precipitation. uoa.grresearchgate.net
High pH (e.g., > 4) Promotes oxidation of Fe²⁺ to Fe³⁺, leading to precipitation of ferric hydroxides rather than ferrous sulfate. wikipedia.org
High Sulfate Concentration Increases the ion activity product, favoring precipitation of FeSO₄·xH₂O when the solution becomes saturated (e.g., through evaporation). uoa.grimwa.info
Evaporation Concentrates dissolved Fe²⁺ and SO₄²⁻, leading to supersaturation and subsequent precipitation of hydrate minerals. uoa.grmdpi.com

Formation of Efflorescent Minerals

The formation of efflorescent hydrated iron sulfate minerals is a notable geochemical process occurring in environments where iron sulfide minerals are exposed to atmospheric conditions, such as at mine sites, on waste rock piles, and in coal deposits. unica.it The mechanism is fundamentally a sequence of oxidation, aqueous transport, and evaporative precipitation.

FeS₂(s) + 7/2 O₂(g) + H₂O(l) → Fe²⁺(aq) + 2SO₄²⁻(aq) + 2H⁺(aq)

This oxidation yields acidic, iron- and sulfate-rich solutions that can percolate through porous rock or flow over surfaces. When these solutions encounter conditions where the rate of evaporation is greater than the water supply, the dissolved salts become increasingly concentrated. unica.it Eventually, the solution becomes supersaturated, leading to the precipitation of efflorescent, hydrated sulfate minerals. unica.itunl.edu Due to their high solubility, these minerals typically accumulate in sheltered locations, such as under rock overhangs, which protect them from dissolution during rain events. unica.it They also commonly form in exposed areas during prolonged dry periods. unica.itwpmucdn.com

The specific type of iron sulfate mineral that forms is highly sensitive to the prevailing environmental conditions, especially relative humidity and the oxidation state of the iron. unica.it Research has identified a common paragenetic sequence, which describes the typical order in which different minerals form. This sequence often starts with the precipitation of highly hydrated ferrous (Fe²⁺) sulfates, which can then transform into less hydrated and more oxidized ferric (Fe³⁺) forms over time. unica.it

A comprehensive study by Jerz and Rimstidt on a pyrrhotite-dominated massive sulfide deposit provides a clear illustration of these formation mechanisms and the resulting mineral diversity. geoscienceworld.orgscispace.comscribd.com The researchers observed distinct paragenetic sequences in two separate locations at the site: a sheltered underground adit (Area I) and the exposed highwall of an open pit (Area II). geoscienceworld.orgscispace.comscribd.com

Area I (Underground Adit): In this protected setting, the oxidation of pyrrhotite leads to the formation of melanterite (FeSO₄·7H₂O) and sulfuric acid. A significant increase in volume accompanies this reaction, causing the newly formed melanterite to be physically extruded from the host rock. geoscienceworld.orgscispace.com This melanterite then gathers in piles, where it undergoes further oxidation, dehydration, and neutralization reactions to form a more complex assemblage of minerals, including halotrichite (FeAl₂(SO₄)₄·22H₂O), copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O), and fibroferrite (Fe³⁺(SO₄)(OH)·5H₂O). geoscienceworld.orgscispace.com

Area II (Open Pit Wall): On the exposed pit face, FeSO₄ solutions generated from the oxidation of pyrrhotite migrate to the surface and evaporate, precipitating melanterite. geoscienceworld.orgscispace.com Being exposed to the open atmosphere, this melanterite rapidly loses water and dehydrates to form rozenite (FeSO₄·4H₂O). geoscienceworld.orgscispace.com The rozenite subsequently falls from the wall, accumulating in piles at the base that also contain melanterite, copiapite, and halotrichite. geoscienceworld.orgscispace.com

The data from this research highlights how localized environmental conditions dictate the specific efflorescent mineral assemblages that develop.

Table 1: Paragenesis of Efflorescent Iron Sulfate Minerals at a Pyrrhotite-Dominated Deposit. This table outlines the sequence of mineral formation observed in two distinct environmental settings at the same geological site. geoscienceworld.orgscispace.com

Table 2: Chemical Characteristics of Efflorescent Mineral Bulk Samples. This table summarizes the relative potential of different mineral assemblages to produce acid upon dissolution and lists the major metals released. geoscienceworld.orgscribd.com

These research findings underscore that the formation of efflorescent iron sulfates is a dynamic process. The general trend involves an evolution from ferrous-dominant minerals to mixed ferrous-ferric, and finally to entirely ferric phases, often accompanied by dehydration. unica.it The subsequent dissolution of these highly soluble salts during rain events or periods of high humidity can cause a rapid release of stored acidity and heavy metals into local ecosystems, posing a significant environmental risk. geoscienceworld.orgscribd.com

Structural Chemistry and Crystallography

Crystal Structures of Individual Hydration States

The arrangement of atoms in the solid state defines the crystal structure of a compound. For iron sulfate (B86663) hydrates, this structure varies significantly with the number of water molecules incorporated into the crystal lattice.

Ferrous sulfate heptahydrate, known mineralogically as melanterite, is one of the most common and stable hydrated forms of iron(II) sulfate. wikipedia.orgmdpi.com It crystallizes in the monoclinic system, a crystal system characterized by three unequal axes with one oblique angle. mindat.orgresearchgate.net The crystal structure of melanterite is comprised of [Fe(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, linked together by an extensive network of hydrogen bonds. wikipedia.org Six of the seven water molecules are directly coordinated to the ferrous iron atom, forming a hydrated complex cation. The seventh water molecule is interstitial, meaning it resides in the spaces within the crystal lattice without being directly bonded to the iron ion. mindat.orgwikipedia.org

Table 1: Crystallographic Data for Ferrous Sulfate Heptahydrate (Melanterite)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 14.077 Å
b 6.509 Å
c 11.054 Å
β 105.6°

Data sourced from multiple references. mindat.orgresearchgate.netmindat.org

Ferric sulfate pentahydrate is a hydrated form of iron(III) sulfate. Its structure has been determined through high-resolution powder diffraction using synchrotron radiation. The compound crystallizes in the monoclinic space group P2₁/m. semanticscholar.orgresearchgate.net The structure is characterized by corrugated slabs where iron octahedra are linked by sulfate tetrahedra. semanticscholar.org There are two distinct Fe³⁺ cation sites within the structure, each octahedrally coordinated. One iron site is coordinated by four bridging oxygen atoms and two water molecules, while the other is coordinated by three bridging oxygen atoms and three water molecules. rockidentifier.com

Table 2: Crystallographic Data for Ferric Sulfate Pentahydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/m
a 10.711(1) Å
b 11.085(1) Å
c 5.5747(5) Å
β 98.853(3)°

Data sourced from Majzlan et al. (2005). semanticscholar.orgresearchgate.net

Szomolnokite is the monohydrated form of ferrous sulfate and belongs to the kieserite group of minerals. researchgate.netnih.gov It crystallizes in the monoclinic crystal system with the space group C2/c. researchgate.netgeoscienceworld.org The crystal structure of szomolnokite is composed of corner-sharing FeO₆ octahedra that form chains parallel to the c-axis. cambridge.org These chains are then cross-linked by SO₄ tetrahedra, and the structure is further stabilized by hydrogen bonds. cambridge.org The ferrous iron atoms are in octahedral coordination, sharing four corners with sulfate groups and two with water molecules. cambridge.orgwikipedia.org

Table 3: Crystallographic Data for Szomolnokite

Parameter Value
Crystal System Monoclinic
Class (H-M) 2/m - Prismatic
Space Group C2/c
a 7.62 Å
b 7.47 Å
c 7.12 Å
β 115.85°

Data sourced from multiple references. researchgate.netgeoscienceworld.org

Several iron sulfate minerals contain iron in mixed valence states (both Fe²⁺ and Fe³⁺) or incorporate hydroxyl (OH⁻) groups into their structure.

A prominent example of a mixed-valence iron sulfate is copiapite , with the general formula Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂(H₂O)₂₀. mindat.orgwikipedia.org Copiapite crystallizes in the triclinic system. mindat.org Its structure is built from infinite chains of [Fe₄(SO₄)₆(H₂O)₈(OH)₂] and isolated, octahedrally coordinated Fe²⁺ sites. geoscienceworld.org These components are connected through a network of hydrogen bonds. geoscienceworld.org

Botryogen , with the formula MgFe³⁺(SO₄)₂(OH)·7H₂O, is an example of a hydroxylated iron sulfate. mindat.orggeoscienceworld.org It crystallizes in the monoclinic system. mindat.org The crystal structure of botryogen features chains of Fe(SO₄)₂(OH)(H₂O)₂ which are cross-linked by magnesium polyhedra. mindat.org

Table 4: Crystallographic Data for Selected Mixed-Valence and Hydroxylated Iron Sulfates

Compound Formula Crystal System Space Group
Copiapite Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O Triclinic P1
Botryogen MgFe³⁺(SO₄)₂(OH)·7H₂O Monoclinic P2₁/n

Data sourced from multiple references. mindat.orgwikipedia.orggeoscienceworld.org

Coordination Environments of Iron and Sulfate Ions

In all hydrated iron sulfates, the iron ions (Fe²⁺ or Fe³⁺) are typically found in an octahedral coordination environment. This means each iron ion is surrounded by six oxygen atoms, which can originate from water molecules, sulfate groups, or hydroxyl groups. rockidentifier.comcambridge.org The Fe-O bond distances can vary depending on whether the oxygen is from a water molecule or a sulfate group, with bonds to water molecules often being slightly longer. rockidentifier.com

The sulfate ions (SO₄²⁻) maintain their tetrahedral geometry in these crystal structures. The sulfur atom is covalently bonded to four oxygen atoms. These tetrahedra act as linking units, connecting the iron-centered octahedra to form chains, layers, or more complex three-dimensional frameworks.

Hydrogen Bonding Networks within Hydrated Structures

Hydrogen bonding plays a critical role in the stability and structure of hydrated iron sulfates. These bonds form between the hydrogen atoms of the water molecules (and hydroxyl groups, if present) and the oxygen atoms of the sulfate ions and other water molecules.

Structural Evolution Under Pressure and Temperature

The crystal structures of iron sulfate hydrates are dynamic and respond significantly to changes in environmental conditions such as pressure and temperature. These changes involve phase transitions, dehydration, and alterations in the coordination environment of the iron ions.

The behavior of hydrated iron sulfates under high pressure has been a subject of detailed investigation, revealing complex structural transformations. Studies on szomolnokite (FeSO₄·H₂O), a monohydrated ferrous sulfate, provide significant insights into its high-pressure polymorphism.

At ambient pressure, szomolnokite possesses a monoclinic crystal structure within the C2/c space group. Research utilizing X-ray diffraction, spectroscopy, and synchrotron Mössbauer spectroscopy has shown that it undergoes a ferroelastic, second-order phase transition to a triclinic phase (space group Pī) at pressures up to 9.2 GPa. This transition is characterized by gradual changes in the lattice parameters and electronic environment of the iron atoms.

Further compression of szomolnokite to higher pressures induces more complex changes. Synchrotron Mössbauer spectroscopy studies up to 95 GPa have revealed steep gradients in hyperfine parameters below 19 GPa, consistent with the structural phase transition. Above 19 GPa, the spectra become more complex, requiring multiple models to describe the changing electronic environment of the iron. One interpretation suggests the onset of another structural transition around 19 GPa. At pressures approaching 45 GPa, models indicate a possible high-spin to low-spin transition for a fraction of the ferrous iron. These studies highlight the intricate relationship between pressure, crystal structure, and the electronic state of iron in hydrated sulfates.

Pressure RangeObserved Structural/Electronic Events in Szomolnokite (FeSO₄·H₂O)Technique(s)
Ambient - 9.2 GPaFerroelastic, second-order phase transition from monoclinic (C2/c) to triclinic (Pī).X-ray Diffraction, Raman Spectroscopy
Below 19 GPaSteep gradients in hyperfine parameters, indicative of a structural phase transition.Synchrotron Mössbauer Spectroscopy
At 19 GPaOnset of a potential new transition, requiring a fourth Fe²⁺ site to model spectra.Synchrotron Mössbauer Spectroscopy
19 - 45 GPaComplex changes in the iron electronic environment; models suggest a structural transition and/or the onset of a high- to low-spin transition.Synchrotron Mössbauer Spectroscopy
Above 45 GPaModels suggest a partial high-spin to low-spin transition for Fe²⁺.Synchrotron Mössbauer Spectroscopy

Unlike the dramatic phase transitions observed at high temperatures (which primarily involve dehydration), the low-temperature behavior of the more hydrated forms of iron(II) sulfate, such as melanterite (FeSO₄·7H₂O), is characterized by structural stability.

Low-temperature X-ray diffraction studies have been conducted to refine the crystal structure of melanterite with high precision. These refinements confirm that melanterite maintains its monoclinic P2₁/c space group at low temperatures. The primary effect of cooling is the reduction of thermal motion, which allows for a more precise determination of atomic positions, especially for the hydrogen atoms within the water molecules. This has been crucial for accurately describing the complex network of hydrogen bonds that stabilizes the crystal structure. Neutron powder diffraction studies on deuterated melanterite have further elucidated this hydrogen-bonding scheme, confirming the topology of atomic linkages and the role of hydrogen bonds in connecting the [Fe(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra. No major phase transitions have been reported for melanterite upon cooling.

CompoundConditionSpace GroupKey Findings
Melanterite (FeSO₄·7H₂O)Low-TemperatureP2₁/c (Monoclinic)The structure is stable with no phase transitions observed. Low temperature allows for precise refinement of atomic positions and detailed characterization of the hydrogen bond network.
Deuterated Melanterite (FeSO₄·7D₂O)Room TemperatureP2₁/c (Monoclinic)Neutron diffraction confirms the hydrogen-bonding scheme proposed by X-ray studies, highlighting its importance to structural stability.

Amorphous Structure Characterization

In addition to crystalline forms, iron sulfate hydrates can exist in an amorphous state, which lacks long-range atomic order. Amorphous iron sulfates (AIS) are of particular interest in planetary science, as they may be components of Martian soils. arizona.edu

Amorphous ferrous sulfate with a composition of approximately Fe(II)SO₄ · ~1H₂O has been synthesized in the laboratory. arizona.edumdpi.com A common method involves the rapid vacuum dehydration of crystalline melanterite (FeSO₄·7H₂O). arizona.edu This process removes water molecules faster than the crystal lattice can rearrange into a new crystalline structure (like rozenite or szomolnokite), resulting in a structurally disordered solid. arizona.edumdpi.com

Characterization using techniques such as total X-ray scattering reveals the defining feature of these materials: the absence of structural order beyond approximately 11 Å. arizona.edumdpi.com However, on a shorter scale (<5 Å), the amorphous structure retains some resemblance to its crystalline counterparts. The short-range structural characteristics of amorphous ferrous sulfate are noted to be similar to, but distinct from, both rozenite (FeSO₄·4H₂O) and szomolnokite (FeSO₄·H₂O). arizona.edumdpi.com

Spectroscopic analyses further differentiate amorphous from crystalline phases. arizona.edu In visible/near-infrared (VNIR) and thermal infrared (TIR) spectra, amorphous iron sulfates display broad and muted features, which is consistent with structural disorder. arizona.edumdpi.com For example, absorption bands related to water of hydration are significantly broadened in the amorphous form. arizona.edumdpi.com

PropertyAmorphous Ferrous Sulfate (FeSO₄ · ~1H₂O)Crystalline Counterparts (e.g., Szomolnokite, Rozenite)
Long-Range Order (>11 Å) AbsentPresent
Short-Range Order (<5 Å) Present; similar but distinct from crystalline phasesPresent; well-defined atomic arrangement
Synthesis Method Rapid vacuum dehydration of melanteriteSlower dehydration of melanterite or direct precipitation
Spectral Features (VNIR/TIR) Broad, muted absorption bandsSharp, distinct absorption bands

Thermodynamic and Kinetic Studies

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of hydrated iron(II) sulfate (B86663) is a complex process involving multiple stages, beginning with the loss of water of crystallization (dehydration) followed by the decomposition of the anhydrous salt into iron oxides and sulfur-containing gases. The specific pathways and rates of these reactions are highly dependent on experimental conditions, particularly temperature and the composition of the surrounding atmosphere.

The initial stage in the thermal treatment of ferrous sulfate hydrates is dehydration. This process involves the sequential removal of water molecules, leading to the formation of lower hydrates and eventually the anhydrous compound.

The dehydration of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is a three-stage process. eu-jr.eu The sequence of transformation under an inert nitrogen atmosphere proceeds through the formation of tetrahydrate and monohydrate intermediates before becoming anhydrous iron(II) sulfate. mdpi.comsemanticscholar.orgtestbook.com The generally accepted pathway is as follows:

FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeSO₄ eu-jr.eusemanticscholar.org

The elimination of water molecules typically occurs in a 3-3-1 molar sequence. eu-jr.euresearchgate.net The first step, the loss of three water molecules to form iron(II) sulfate tetrahydrate (FeSO₄·4H₂O), occurs at approximately 60–70°C. mdpi.comsemanticscholar.org Some studies indicate this initial dehydration can begin at room temperature. researchgate.net The second step involves the loss of three additional water molecules to yield iron(II) sulfate monohydrate (FeSO₄·H₂O) at temperatures around 150°C. mdpi.comsemanticscholar.orgresearchgate.net The final water molecule is removed at temperatures above 225°C to produce anhydrous ferrous sulfate (FeSO₄). mdpi.comsemanticscholar.orgresearchgate.net

Dehydration StepProductApproximate Temperature (Nitrogen Atmosphere)Water Molecules Lost
FeSO₄·7H₂O → FeSO₄·4H₂OIron(II) sulfate tetrahydrate60-70 °C3
FeSO₄·4H₂O → FeSO₄·H₂OIron(II) sulfate monohydrate~150 °C3
FeSO₄·H₂O → FeSO₄Anhydrous iron(II) sulfate>225 °C1

The surrounding atmosphere plays a critical role in the dehydration pathway. semanticscholar.org In an inert atmosphere, such as nitrogen, the dehydration of iron(II) sulfate heptahydrate proceeds through the steps outlined above to form anhydrous FeSO₄. mdpi.comsemanticscholar.org

Kinetic studies have been conducted to determine the parameters governing the rate of dehydration. For the dehydration of iron(III) sulfate hexahydrate in static air, the activation energies were found to increase with each successive water loss, with values of 89.82 kJ/mol, 105.04 kJ/mol, and 172.62 kJ/mol for the respective dehydration stages. akjournals.com This process was observed to follow a random nucleation model for mass loss kinetics. akjournals.com For the filtration drying of iron(II) sulfate heptahydrate at 62°C, which leads to the formation of the tetrahydrate, specific kinetic coefficients have been determined as a=15.75 1/m and α=3.03 x 10⁻³ 1/s. eu-jr.eucyberleninka.ru

Following complete dehydration, the resulting anhydrous iron sulfate undergoes further decomposition at higher temperatures to form iron oxides and gaseous sulfur oxides.

The decomposition of anhydrous iron(II) sulfate into iron(III) oxide (Fe₂O₃), also known as ferric oxide or hematite, commences at temperatures exceeding 500°C under nonisothermal conditions. mdpi.comsemanticscholar.org The process is a thermal decomposition reaction that also involves redox, where iron is oxidized from the +2 to the +3 state. testbook.comchemicalforums.com The balanced chemical equation for this decomposition is:

2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g) testbook.comtestbook.com

Kinetic analysis of this decomposition under isothermal conditions between 500°C and 575°C revealed a significant temperature effect on the reaction rate. mdpi.comresearchgate.net The apparent activation energy for the decomposition of FeSO₄ into Fe₂O₃ was determined to be approximately 250 kJ/mol. mdpi.comsemanticscholar.orgresearchgate.net More specific studies reported values of 238 kJ/mol for a laboratory-prepared sample and 262 kJ/mol for an industrial sample. mdpi.com

If iron(III) sulfate is formed as an intermediate due to oxidizing conditions, it also decomposes to ferric oxide. The thermal decomposition of Fe₂(SO₄)₃ occurs at temperatures between 823-923 K (550-650°C) with a reported activation energy of 219 kJ/mol, following zero-order kinetics. akjournals.com

Kinetic Parameters for the Decomposition of Anhydrous Iron Sulfates to Fe₂O₃
ReactantApparent Activation Energy (Ea)Temperature RangeKinetic Model/OrderSource
Iron(II) Sulfate (FeSO₄) - Industrial Sample262 kJ/mol500-575 °CNot Specified mdpi.com
Iron(II) Sulfate (FeSO₄) - Laboratory Sample238 kJ/mol500-575 °CNot Specified mdpi.com
Iron(III) Sulfate (Fe₂(SO₄)₃)219 kJ/mol823-923 KZero-Order akjournals.com

Decomposition of Anhydrous Iron Sulfates to Oxides

Evolved Gas Analysis (e.g., SO₂, SO₃, O₂)

The thermal decomposition of iron sulfate hydrates, after the initial loss of water of crystallization, results in the evolution of sulfur oxides. Upon heating, anhydrous iron(II) sulfate ultimately decomposes into a reddish-brown iron(III) oxide, releasing sulfur dioxide (SO₂) and sulfur trioxide (SO₃) semanticscholar.orgjagranjosh.comyoutube.com. This thermal decomposition process is endothermic, requiring heat absorption from the surroundings to proceed jagranjosh.com. The thermolysis of iron(II) sulfate is reported to begin at approximately 680 °C semanticscholar.org.

The specific mechanism of decomposition is highly dependent on the surrounding atmosphere semanticscholar.org.

In an oxidizing atmosphere (e.g., oxygen) , the conversion of iron(II) to iron(III) occurs before the decomposition of the sulfate ion semanticscholar.org. The process involves calcination at around 650°C to produce hematite (α-Fe₂O₃) researchgate.net.

In an inert atmosphere (e.g., nitrogen) , the oxidation of iron(II) happens concurrently with the initial step of sulfate decomposition semanticscholar.org.

Studies using evolved gas analysis (EGA) in conjunction with thermogravimetry (TG) and differential thermal analysis (DTA) have been crucial in identifying these gaseous products and determining the decomposition pathways semanticscholar.org. The decomposition of an intermediate oxysulfate (Fe₂O(SO₄)₂) to iron(III) oxide and sulfur trioxide has been reported to occur in the temperature range of 680-800°C researchgate.net.

Influence of Other Chemical Species (e.g., Alkali Metal Carbonates)

The presence of other chemical species, such as alkali metal carbonates, significantly alters the thermal decomposition pathway of iron(II) sulfate heptahydrate. Studies conducted in air under dynamic conditions show that the reaction mechanism varies depending on the specific alkali metal carbonate used akjournals.com.

With lithium carbonate , the heptahydrate first undergoes complete dehydration before reacting with the carbonate. The resulting anhydrous iron(II) sulfate is presumed to form iron(II) carbonate, which then decomposes and oxidizes to yield ferric oxide akjournals.com.

In contrast, with sodium, potassium, and rubidium carbonates , the reaction with the carbonate begins before dehydration is complete akjournals.com. This leads to the formation of iron(II) carbonate, which subsequently reacts with the available moisture to form iron(II) hydroxide (B78521). This hydroxide intermediate then undergoes decomposition and oxidation to produce ferric oxide akjournals.com. The final products in these reactions are typically iron(III) oxide and the corresponding alkali metal sulfate akjournals.com.

The table below summarizes the different decomposition pathways.

Alkali Metal CarbonateDehydration StageIntermediate Formation
Lithium Carbonate Dehydration completes before reactionAnhydrous FeSO₄ reacts to form FeCO₃
Sodium Carbonate Reaction begins before dehydration is completeFeSO₄·nH₂O reacts to form FeCO₃, which then forms Fe(OH)₂
Potassium Carbonate Reaction begins before dehydration is completeFeSO₄·nH₂O reacts to form FeCO₃, which then forms Fe(OH)₂
Rubidium Carbonate Reaction begins before dehydration is completeFeSO₄·nH₂O reacts to form FeCO₃, which then forms Fe(OH)₂

This table is based on research findings on the thermal decomposition of iron(II) sulphate heptahydrate in the presence of various alkali metal carbonates. akjournals.com

Thermal Stability of Hydroxylated Iron Sulfates

During the thermal decomposition of iron sulfate hydrates, hydroxylated intermediates can form, which exhibit their own distinct thermal stability. In an oxidizing atmosphere, the treatment of FeSO₄·7H₂O can lead to the formation of Fe(III)SO₄·OH, which is a stable product at 300 °C mdpi.com. Further heating causes this hydroxylated compound to transform. Between 400 and 550 °C, FeSO₄·OH likely converts into ferric oxysulfate (Fe₂O(SO₄)₂) before final decomposition mdpi.com.

Similarly, decomposition studies have identified FeOHSO₄ as a stable intermediate over a wide temperature range researchgate.net. This phase forms from the dehydration sequence of FeSO₄·7H₂O and precedes the formation of Fe₂(SO₄)₃ at higher temperatures (400-500 °C) researchgate.net. The thermal decomposition of sulfated ilmenite also shows the formation of water-insoluble FeOHSO₄ at temperatures below 500 °C, which is then converted to water-soluble Fe₂O(SO₄)₂ at 500–560 °C researchgate.net.

Phase Transformations and Stability Fields

The various hydrates of iron sulfate exhibit a range of phase transformations and stability fields that are critically dependent on ambient conditions such as temperature and relative humidity.

Metastability of Specific Hydrates

Certain hydrates of iron sulfate can exist in metastable states under specific conditions. An X-ray amorphous form of iron(II) sulfate monohydrate (FeSO₄·H₂O) is one such example. This form is not stable and will recrystallize as the tetrahydrate when exposed to relative humidity between 0% and 65%.

In the ferric sulfate system, metastability is also observed. At 2 °C, a mixture of ferricopiapite and rhomboclase can persist for over a year without transforming into a more stable single ferric sulfate hydrate (B1144303) phase, suggesting they are in a metastable state under these conditions. Furthermore, the amorphous ferric sulfate that forms at low relative humidity is preserved for longer periods under very low RH (≤ 11%), but it is a metastable phase that will slowly transform to crystalline forms like rhomboclase and ferricopiapite if the humidity is raised (e.g., to 31% RH at 50°C).

Transformation of Amorphous Phases to Crystalline Forms

Amorphous iron(II) sulfate is a metastable phase that transforms into more stable crystalline forms under specific environmental conditions. This transformation is influenced by factors such as temperature, relative humidity (RH), and time.

An X-ray amorphous form of iron(II) sulfate monohydrate (FeSO₄·H₂O) can be synthesized by heating the heptahydrate form at 100°C under vacuum, which removes the water vapor. nih.gov This amorphous monohydrate exhibits different rehydration and crystallization behavior compared to its crystalline counterpart. When exposed to a relative humidity between 0% and 65%, the amorphous form recrystallizes into the stable tetrahydrate (FeSO₄·4H₂O). nih.gov

Studies comparing amorphous ferrous and ferric sulfates show that amorphous ferrous sulfates are generally less stable. nih.gov Under ambient temperatures (~23°C) and relative humidities of 35–55%, amorphous ferrous sulfates can begin to crystallize within minutes. nih.gov This is significantly faster than amorphous ferric sulfates, which may take hours or days to crystallize under similar conditions. nih.gov The crystallization of amorphous ferrous sulfate can be observed by the emergence of sharp peaks in X-ray diffraction (XRD) patterns after exposure to ambient conditions for around 48 hours. nih.gov

The process of crystallization from an amorphous intermediate is a key area of study in materials science. Generally, the formation of a stable crystalline phase can proceed through multiple stages, where a metastable amorphous phase forms first and then transforms. nih.gov This transformation can be driven by processes like hydration or dehydration. acs.org For instance, the dehydration of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is a stepwise process, typically proceeding through the tetrahydrate and monohydrate forms before reaching the anhydrous state, with specific crystalline phases forming at each stage under controlled heating. eu-jr.eumdpi.com

The pathway for the transformation of hydrated amorphous ferric sulfate at an intermediate humidity (33% RH) has been documented as follows: Amorphous → Amorphous + Liquid → Liquid → Amorphous → Amorphous + Crystalline Phases. usra.edu The final crystalline products observed in this case were a mix of rhomboclase and kornelite. usra.edu Although this specific pathway is for ferric sulfate, it illustrates the complex, multi-step nature that can be involved in the transformation of amorphous sulfates.

Influence of Ion Chemistry on Amorphous Phase Stability

The stability of amorphous phases can be significantly influenced by the presence of other ions in the chemical system. While direct studies on the effect of various foreign ions on the stability of amorphous ferrous sulfate hydrate are limited, research on related iron-based compounds provides valuable insights into these phenomena.

Preliminary experiments on amorphous ferric sulfates have shown that the substitution of other elements into the amorphous solid can have a significant effect on the stability and persistence of this phase. usra.edu The presence of foreign ions can alter the local chemical environment and bonding, which may either inhibit or promote the structural rearrangement required for crystallization.

In analogous systems, such as polyanionic iron-based compounds used in battery cathodes, doping with foreign ions like manganese (Mn) and nickel (Ni) has been shown to stabilize the crystal structure. acs.org This stabilization is attributed to the regulation of Coulombic repulsion between Fe³⁺ ions and the reduction of polarization during electrochemical reactions. acs.org While this applies to a crystalline material, the underlying principle of how foreign ions mediate electrostatic forces and structural strain is relevant to the stability of disordered amorphous structures as well.

Furthermore, the presence of sulfate ions themselves has been shown to play a key role in the formation and structure of other materials. For example, sulfate ions can become incorporated into the structure of iron oxides like goethite or decorate the surface of cobalt-iron oxide nanosheets, generating oxygen vacancies and influencing the material's properties. mcgill.caacs.org This demonstrates that the anionic component (sulfate) and its interactions with other dissolved species can be a critical factor in phase stability. The incorporation of foreign ions or variations in the concentration of constituent ions (like sulfate) can retard or alter dehydration and transformation pathways. mcgill.ca

Thermodynamic Data and Modeling

The standard enthalpy of formation (ΔfH⦵₂₉₈) and the standard Gibbs free energy of formation (ΔfG⦵) are fundamental thermodynamic properties that quantify the stability of a compound. These values have been determined for various forms of iron(II) sulfate through calorimetric studies and thermodynamic compilations.

For anhydrous iron(II) sulfate (FeSO₄), the recommended standard enthalpy of formation is approximately -928.4 to -928.85 kJ/mol. wikipedia.orgabo.fi The Gibbs free energy of formation is reported to be around -820.8 kJ/mol. wikipedia.org For the common heptahydrate form (FeSO₄·7H₂O), the standard enthalpy of formation is significantly more negative, at approximately -3016 kJ/mol, reflecting the exothermic nature of hydration. wikipedia.org Its Gibbs free energy of formation is -2512 kJ/mol. wikipedia.org

A compilation of thermodynamic data for hydrated ferrous sulfate minerals provides values for naturally occurring forms such as melanterite (FeSO₄·7H₂O), rozenite (FeSO₄·4H₂O), and szomolnokite (FeSO₄·H₂O). usgs.gov Studies have also estimated the energetic contribution of each water molecule of crystallization. The enthalpy contribution of the first water molecule is more negative (averaging -313.8 ± 5.7 kJ/mol) than for subsequent water molecules (-295.15 kJ/mol). usgs.gov Similarly, the Gibbs energy of formation for each water molecule of crystallization (after the first) in the iron(II) sulfate system is approximately -238.0 kJ/mol. usgs.gov

The following table summarizes key thermodynamic data for selected iron sulfate hydrates.

The heat capacity (Cp), which describes the amount of heat required to raise a substance's temperature, is crucial for thermodynamic calculations over a range of temperatures. Experimental measurements for iron(II) sulfate and its hydrates have been conducted using techniques like adiabatic and semi-adiabatic calorimetry. researchgate.net

For anhydrous FeSO₄, the standard molar heat capacity (C) at 298.15 K is 100.6 J/mol·K. wikipedia.org Low-temperature heat capacity for the anhydrous form was determined experimentally in the temperature range of 53 K to 294.6 K. abo.fi For the heptahydrate (FeSO₄·7H₂O), the heat capacity is significantly higher due to the contribution of the water molecules, with a value of 394.5 J/mol·K. wikipedia.org

Heat capacity data is often fitted to empirical equations, such as the Shomate equation, to allow for calculation at various temperatures. nist.gov These equations are essential for constructing comprehensive thermodynamic databases.

The table below presents the standard molar heat capacity for different forms of iron sulfate.

Note: The value for anhydrous iron(III) sulfate is the standard molar entropy (S°), as heat capacity data presentation was complex; it is included for comparative context.

In aqueous solutions, especially at high concentrations, the effective concentration (activity) of ions deviates from their molar concentration due to electrostatic interactions. Activity coefficient models are used to quantify this deviation. For electrolytes like iron(II) sulfate, the Pitzer model is a widely used and rigorous approach for accurately describing ion activities in concentrated solutions. wikipedia.org

The H₂O–FeSO₄ system has been successfully modeled using the Pitzer activity coefficient approach over a broad temperature range (from -2 to 220 °C) and up to the solubility limit of the hydrates. researchgate.net This model incorporates parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ) that account for specific short-range interactions between ions, in addition to the long-range electrostatic interactions covered by Debye-Hückel theory. wikipedia.org

The Pitzer equations allow for the calculation of mean activity coefficients (γ±) and the activity of water (a_w) in the solution. researchgate.net The parameters for the model are derived from experimental data, including osmotic coefficients, salt solubility, and vapor pressure measurements. wikipedia.orgresearchgate.net The model for the FeSO₄-H₂O system has been shown to reproduce experimental data with good accuracy. researchgate.net Such models are essential for geochemical modeling, predicting mineral solubility in natural waters, and designing industrial crystallization processes. usgs.govresearchgate.net

Compound Index

Spectroscopic and Advanced Characterization Techniques

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray diffraction (XRD) is a fundamental technique for the identification and structural analysis of crystalline iron (II) sulfate (B86663) hydrates. Each hydrate (B1144303) possesses a unique crystal structure, resulting in a distinct XRD pattern that serves as a fingerprint for its identification. The primary crystalline phases include melanterite (FeSO₄·7H₂O), rozenite (FeSO₄·4H₂O), and szomolnokite (FeSO₄·H₂O), each with a different crystal system and lattice parameters. nih.govmdpi.com

XRD is instrumental in studying the dehydration and transformation pathways of these hydrates under varying conditions of temperature and relative humidity (RH). nih.govwikipedia.org For instance, in-situ high-temperature XRD studies show the sequential transformation of melanterite to rozenite, then to szomolnokite, and subsequently to other phases like FeOHSO₄ upon heating. nih.gov The transition from melanterite to rozenite is facilitated by their structural similarities, both consisting of SO₄ tetrahedra and Fe(O, H₂O)₆ octahedra. nih.gov High-pressure XRD studies on szomolnokite have revealed structural phase transitions from a monoclinic (C2/c) to a triclinic (P1) system, demonstrating the compound's stability and structural evolution under pressures relevant to planetary interiors. mineralexpert.orgresearchgate.net

Furthermore, Rietveld refinement of XRD data allows for the detailed determination and refinement of crystal structures. This analysis provides precise lattice parameters, atomic positions, and quantitative phase analysis of mixtures. nih.gov For example, Rietveld analysis has been used to track the quantitative evolution of phases during the thermal decomposition of melanterite, confirming the sequence of dehydration and decomposition products. nih.gov

Table 1: Crystal Systems of Common Iron (II) Sulfate Hydrates

Hydrate NameChemical FormulaCrystal SystemSpace Group
MelanteriteFeSO₄·7H₂OMonoclinicP2₁/c
RozeniteFeSO₄·4H₂OMonoclinicP2₁/n
SzomolnokiteFeSO₄·H₂OMonoclinicC2/c

This table provides an interactive summary of the crystal structures of key iron (II) sulfate hydrates.

Thermogravimetric Analysis (TGA/TG) and Differential Thermal Analysis (DTA/DTG)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for studying the thermal stability and decomposition of iron (II) sulfate hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing exothermic and endothermic transitions.

The thermal decomposition of iron (II) sulfate heptahydrate (melanterite) is a multi-step process that is highly dependent on the surrounding atmosphere. researchgate.netwikipedia.org In an inert atmosphere like nitrogen, the dehydration typically proceeds sequentially:

FeSO₄·7H₂O → FeSO₄·4H₂O : Loss of three water molecules. mineralexpert.orgwikipedia.org

FeSO₄·4H₂O → FeSO₄·H₂O : Loss of another three water molecules. mineralexpert.orgwikipedia.org

FeSO₄·H₂O → FeSO₄ : Formation of the anhydrous salt. mineralexpert.orgwikipedia.org

FeSO₄ → Fe₂O₃ : Decomposition of anhydrous ferrous sulfate at higher temperatures, releasing sulfur oxides. mineralexpert.orgwikipedia.org

DTA curves show corresponding endothermic peaks for each dehydration step. galleries.comresearchgate.net In an oxidizing atmosphere (e.g., air), the process is more complex, involving simultaneous dehydration and oxidation of Fe²⁺ to Fe³⁺. researchgate.netwikipedia.org Intermediate products such as basic iron sulfates (e.g., Fe(OH)SO₄) and iron oxysulfates (e.g., Fe₂O(SO₄)₂) can be formed before the final decomposition to ferric oxide (Fe₂O₃). researchgate.netgalleries.com The precise temperatures of these transitions and the nature of the intermediates are influenced by experimental conditions like heating rate and sample holder geometry. researchgate.net

Table 2: Thermal Decomposition Stages of FeSO₄·7H₂O in an Oxidizing Atmosphere

Temperature Range (°C)ProcessProducts Identified
25 - 100DehydrationFeSO₄·4H₂O, FeSO₄·H₂O
75 - 200Dehydration & OxidationFeOHSO₄
400 - 500DecompositionFe₂(SO₄)₃
500 - 775Final DecompositionFe₂O₃

This interactive table summarizes the key thermal events during the decomposition of melanterite in the presence of oxygen, based on combined TGA/DTA and XRD data. galleries.com

Mössbauer Spectroscopy for Iron Oxidation States and Site Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing invaluable information on their oxidation state, coordination, and magnetic properties in iron (II) sulfate hydrates. The primary Mössbauer parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are characteristic of the electronic environment of the ⁵⁷Fe nucleus.

In iron (II) sulfate hydrates, the iron is predominantly in the ferrous (Fe²⁺) state, which is clearly identified by its characteristic isomer shift and large quadrupole splitting values. nih.govmineralexpert.org For example, the room temperature Mössbauer spectrum of szomolnokite (FeSO₄·H₂O) is typically fitted with two distinct Fe²⁺ sites, indicating slight differences in the local coordination environment of the iron atoms within the crystal lattice. nih.govresearchgate.net The absence of significant Fe³⁺ signals in pure samples confirms the +2 oxidation state. nih.govresearchgate.net

This technique is also effective in detecting the presence of ferric (Fe³⁺) impurities, which can arise from oxidation. mineralexpert.orgmindat.org The Mössbauer parameters for Fe³⁺ are distinctly different from those of Fe²⁺. Studies on various sulfate minerals have created a comprehensive database of Mössbauer parameters that can be used to distinguish between different species, including mixed-valence (Fe²⁺-Fe³⁺) sulfates like römerite and copiapite. researchgate.net Furthermore, temperature-dependent Mössbauer studies have been used to investigate phase transitions and magnetic ordering phenomena in these compounds at cryogenic temperatures. nih.govwikipedia.org

Table 3: Representative Room-Temperature Mössbauer Parameters for Iron Sites in FeSO₄·H₂O

SiteIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
Fe²⁺ Site 1~1.2~2.7
Fe²⁺ Site 2~1.2~3.0

This interactive table shows typical Mössbauer hyperfine parameters for the two ferrous iron sites identified in szomolnokite at ambient pressure. nih.govresearchgate.net Values are relative to α-iron.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of iron (II) sulfate hydrates. These methods probe the vibrational modes of the sulfate (SO₄²⁻) anions and the water of hydration (H₂O), which are sensitive to the crystal structure and bonding environment.

The spectra of melanterite, rozenite, and szomolnokite are distinct and can be used for unambiguous identification. nih.govwikipedia.org Key spectral regions include:

Sulfate Vibrational Modes : The four fundamental vibrational modes of the free sulfate tetrahedron (ν₁, ν₂, ν₃, ν₄) are observed in the spectra. In the crystal lattice, the symmetry of the SO₄²⁻ ion is often lowered, causing the degenerate ν₃ and ν₄ modes to split and the normally Raman-active only ν₁ and ν₂ modes to become IR-active. The positions and splitting patterns of these bands are characteristic of each hydrate. researchgate.netgalleries.com For instance, the intense symmetric stretching mode (ν₁) of the sulfate ion shifts to lower wavenumbers with an increasing degree of hydration. researchgate.net

Water Vibrational Modes : The stretching (ν_OH) and bending (δ_H₂O) modes of water molecules appear in the high-frequency (2800-3700 cm⁻¹) and mid-frequency (~1600 cm⁻¹) regions, respectively. mindat.orghandbookofmineralogy.org The complexity and broadness of the O-H stretching bands reflect the presence of multiple, distinct water molecules with different hydrogen-bonding environments within the crystal structures. mindat.org

Temperature-dependent studies using Raman spectroscopy have also been employed to identify potential phase transitions in these hydrates. researchgate.net

Table 4: Principal Raman Bands for Different Iron (II) Sulfate Hydrates (cm⁻¹)

Vibrational ModeMelanterite (FeSO₄·7H₂O)Rozenite (FeSO₄·4H₂O)Szomolnokite (FeSO₄·H₂O)
ν₁(SO₄)~975~989~1003
ν₂(SO₄)~440, ~460~455, ~485~438, ~490
ν₃(SO₄)~1070-1140 (broad)~1080-1160 (split)~1070-1180 (split)
ν₄(SO₄)~615~617, ~645~620, ~660
H₂O Stretching~3200-3500 (broad)~3200-3500 (complex)~3100-3500 (complex)

This interactive table summarizes the characteristic Raman peak positions for the main vibrational modes of melanterite, rozenite, and szomolnokite, allowing for their differentiation. nih.govresearchgate.netgalleries.com

X-ray Absorption Spectroscopy (XAS) for Speciation and Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of a target element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For iron (II) sulfate hydrates, Fe K-edge XAS can be used to determine the oxidation state and coordination geometry of iron. The energy position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom; the edge for Fe²⁺ occurs at a lower energy than for Fe³⁺. The pre-edge features of the XANES spectrum are related to the coordination symmetry of the iron site (e.g., octahedral). mineralexpert.org

S K-edge XANES is particularly useful for probing the environment of the sulfate group. nih.gov The spectral features are sensitive to the protonation state and complexation of the sulfate anion with metal cations. nih.gov This allows for the differentiation of uncomplexed sulfate, outer-sphere complexes, and inner-sphere complexes where the sulfate anion is directly bonded to the iron cation. Studies on aqueous Fe-SO₄ systems, which are precursors to the formation of solid hydrates, have demonstrated the ability of S K-edge XANES to distinguish between different types of Fe-sulfate interactions. nih.gov

EXAFS analysis provides quantitative information about the local atomic structure around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. This allows for a detailed reconstruction of the first few coordination shells around the iron atom, complementing the long-range structural information provided by XRD.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and crystal habits of iron (II) sulfate hydrates. These compounds exhibit a variety of forms depending on their hydration state and conditions of formation. Melanterite, for instance, often occurs as a post-mining efflorescence, forming encrustations, aggregates, and stalactites. wikipedia.orggalleries.com When it forms distinct crystals, they are typically equant to short prismatic. mindat.org Rozenite can present as spheroidal aggregates, often in association with other sulfate minerals. researchgate.net SEM imaging of amorphous ferrous sulfate, prepared by dehydrating melanterite, reveals a microstructure of sheets that break into platelets upon grinding, a likely result of the rapid removal of interlayer water. nih.gov

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides semi-quantitative elemental analysis of the sample. researchgate.net An electron beam excites the sample, causing it to emit characteristic X-rays corresponding to the elements present. For iron (II) sulfate hydrates, EDS analysis confirms the presence and relative abundance of iron (Fe), sulfur (S), and oxygen (O). This is crucial for verifying the chemical composition of the observed crystals and for mapping the elemental distribution across a sample containing multiple mineral phases. EDS can also detect the presence of substituting elements, such as copper or magnesium, which can be incorporated into the crystal structure of melanterite. mineralexpert.org

Table 5: Morphological Characteristics of Iron (II) Sulfate Hydrates

Hydrate NameCommon Morphologies
MelanteriteEncrustations, efflorescences, stalactites, capillary to fibrous aggregates, rare prismatic crystals. mineralexpert.orgwikipedia.orgmindat.org
RozenitePowdery efflorescences, coatings on melanterite, spheroidal aggregates, concretions. wikipedia.orgresearchgate.netwebmineral.com
Amorphous Ferrous SulfateLamellar sheets, platelets upon grinding. nih.gov

This interactive table describes the typical crystal habits and morphologies observed for different forms of iron (II) sulfate using SEM.

Geochemical and Environmental Research

Occurrence and Paragenesis in Natural Environments

Hydrated iron sulfate (B86663) minerals are frequently found in environments where iron sulfide (B99878) minerals are exposed to oxidizing conditions. Their formation is a key intermediate step in the broader geochemical process that links the oxidation of sulfides to the precipitation of more stable iron oxyhydroxides and the generation of sulfuric acid unica.it. These efflorescent salts are common in base metal deposits, coal deposits, and mine tailings and waste rock piles unica.itgeoscienceworld.org.

Due to their high solubility in water, these minerals typically persist only in sheltered locations, such as under rock overhangs, where they are protected from rain. They can also form in exposed areas during dry periods when sulfate-rich solutions are drawn to the surface by capillary action and evaporate unica.itgeoscienceworld.orgmdpi.com. The paragenesis, or sequence of formation, of these minerals generally shows an evolution from entirely ferrous (Fe²⁺) phases to mixed ferrous/ferric (Fe²⁺/Fe³⁺) minerals, and finally to entirely ferric (Fe³⁺) phases, often accompanied by dehydration through the loss of structural water unica.it.

The formation of hydrated iron sulfates is a direct consequence of the weathering of sulfide minerals. This process is initiated by the oxidative dissolution of common sulfides like pyrite (B73398) (FeS₂), marcasite (FeS₂), and pyrrhotite (Fe₁₋ₓS), which releases ferrous iron (Fe²⁺), sulfate (SO₄²⁻), and acidity (H⁺) into solution nih.govusgs.gov. As these acidic, sulfate-rich waters are exposed to the atmosphere, further oxidation and hydrolysis occur.

A critical aspect of this process is the role of ferric iron (Fe³⁺). The dissolution of ferric sulfate minerals can release ferric iron into solution, which is a much more potent oxidant for pyrite than dissolved oxygen, especially at low pH unica.itgeoscienceworld.org. This creates a positive feedback mechanism that accelerates the breakdown of sulfide minerals and enhances the generation of AMD unica.itgeoscienceworld.org. The initial solid weathering products may include phases like ferrihydrite, which can later transform into more stable minerals such as goethite or jarosite as geochemical conditions evolve nih.govresearchgate.net.

Coal deposits and the associated tailings from mining operations are significant sources of hydrated iron sulfates unica.itmdpi.com. Pyrite is a common contaminant in coal, and its oxidation upon exposure to air and moisture leads to the formation of hydrated ferrous sulfate nih.gov. The formation and stability of these salts are influenced by factors such as relative humidity and, most critically, pH. Research has shown that a pH below 4.5 is crucial for stabilizing the reactive ferrous sulfate; at higher pH levels, the conversion to ferric iron is almost immediate nih.gov.

In mine tailings, particularly in regions with distinct wet and dry seasons, these soluble iron-sulfate salts play a dynamic role. They precipitate on the surface of tailings during dry periods and are subsequently dissolved during rainy seasons. This cyclical process leads to the annual, rapid transfer of stored metals and acidity from the tailings into the downstream environment mdpi.com.

Role in Metal and Sulfate Cycling in Aquatic Systems

Hydrated iron sulfates are key players in the biogeochemical cycling of metals and sulfate in aquatic systems, acting as temporary reservoirs that store and later release these components mdpi.comgeoscienceworld.org. Iron itself is a cornerstone of chemical cycling in soil and sediment environments eos.org. In anoxic (oxygen-depleted) aquatic systems, such as wetlands or lake sediments, iron and sulfate reduction are among the most important microbial respiration processes nih.gov.

In environments like acid sulfate soil wetlands, the system is subject to dynamic redox oscillations driven by seasonal flooding and drying researchgate.net.

During dry, oxidizing conditions: Sulfide minerals oxidize, generating acidity and forming iron(III) minerals and soluble sulfates.

During wet, reducing conditions: Re-flooding creates an anoxic environment where microbes utilize iron(III) and sulfate as electron acceptors to metabolize organic matter. This process, known as dissimilatory iron and sulfate reduction, can increase pH, thereby ameliorating acidity, and sequester iron and sulfate into less soluble sulfide minerals researchgate.netscu.edu.au.

Precipitation Kinetics of Iron in Acidic Solutions

The kinetics of this process are often described by an "induction time," which is the period between the addition of a base (to raise the pH) and the first visual or instrumental detection of a precipitate imwa.info. Research on synthetic AMD has shown that this induction time is a critical parameter controlled by the specific chemical conditions of the solution imwa.info.

The rate at which iron precipitates from acidic solutions is highly sensitive to both pH and the concentration of sulfate ions.

Influence of pH: The pH of the solution has a profound effect on iron precipitation. As pH increases, the hydrolysis of dissolved ferric ions is enhanced, promoting the formation of Fe-OH-Fe bonds (olation) and subsequently Fe-O-Fe bonds (oxolation), which leads to polymerization and more rapid precipitation imwa.info. Consequently, the induction time for precipitation decreases significantly as pH rises imwa.info. In some systems, iron precipitation is inefficient at a pH below 7, whereas it can be nearly complete when the pH is above 8 researchgate.netnih.gov.

Influence of Sulfate Concentration: Sulfate concentration has an opposing effect on the precipitation rate. An increase in sulfate concentration leads to a longer induction time, thereby slowing down the precipitation of iron imwa.info. This inhibitory effect is believed to occur through two primary mechanisms:

Surface Sorption: Sulfate ions can adsorb onto the surface of the newly forming iron oxyhydroxide particles, which inhibits further particle growth imwa.info.

Aqueous Complexation: Sulfate forms complexes with ferric ions in the solution. This reduces the concentration of free, uncomplexed ferric ions, which are the building blocks for the precipitate, thus slowing the rate of nucleation and growth imwa.infonih.gov.

A predictive model for the induction time (t_ind) based on these factors was developed from experimental data on synthetic AMD imwa.info.

Equation for Induction Time of Iron Precipitation imwa.info

log tind = 6.7 - 1.29(pH) + 0.94(log [SO₄²⁻]) - 0.36(log [Fe])

The following table illustrates the conceptual relationship between pH, sulfate concentration, and the induction time for iron precipitation, as predicted by the model.

pHSulfate Concentration (log [SO₄²⁻])Relative Induction TimePrecipitation Rate
2.5-2.0LongSlow
3.0-2.0ModerateModerate
3.5-2.0ShortFast
3.0-2.5ShorterFaster
3.0-1.5LongerSlower

Martian Geochemistry and Astrobiological Implications

Hydrated iron sulfates are significant minerals in Martian geochemistry, providing crucial insights into the planet's aqueous history and its potential to have harbored life.

Hydrated iron(III) sulfates have been identified in various locations on the Martian surface, confirming a history of acidic aqueous environments. The mineral jarosite, a potassium iron hydrous sulfate, was notably discovered by the Opportunity rover in the Meridiani Planum region nasa.govplanetpailly.com. Subsequent detections by the Spirit and Curiosity rovers, as well as orbital instruments like CRISM on the Mars Reconnaissance Orbiter, have shown that jarosite and other ferric sulfates are common, if localized, on Mars nasa.govsciencealert.cominsightsonindia.comwpmucdn.comresearchgate.net.

These minerals have been found in diverse geological settings, including the Columbia Hills in Gusev Crater, the Mawrth Vallis region, and Noctis Labyrinthus at the western end of Valles Marineris nasa.govusra.edustackexchange.comnasa.gov. The presence of jarosite in these locations points to oxidizing and acidic conditions during its formation, possibly in acidic lakes or hot springs nasa.govplanetpailly.com. The Spirit rover, for instance, became stuck in a patch of soft iron(III) sulfate, which was discovered after its wheels churned up the surface layer wikipedia.org. The identification of these minerals is primarily accomplished through spectroscopic methods, including visible/near-infrared (VNIR), thermal infrared (TIR), and Mössbauer spectroscopy usra.edustackexchange.com.

Laboratory studies simulating Martian surface conditions have been crucial for understanding the stability of hydrated iron sulfates. Research indicates that many hydrous ferric sulfates, including jarosite, are thermodynamically stable under the current cold, arid conditions on Mars usra.eduusra.eduresearchgate.net. The preservation of these minerals requires a water-limited environment, which is characteristic of the planet's surface usra.edu.

The stability of these hydrated minerals is highly sensitive to changes in temperature and relative humidity (RH). Experiments have shown that amorphous ferric sulfates can form when saturated fluids undergo rapid dehydration at low relative humidity (RH <11%), conditions expected on Mars researchgate.net. The specific hydration state of an iron sulfate can be path-dependent; for example, whether ferricopiapite or paracoquimbite is the stable phase at a given humidity can depend on the hydration history researchgate.net. This sensitivity makes ferric sulfates valuable indicators of past water activity and environmental conditions on Mars researchgate.net.

MineralStability on MarsFormation/Stability Conditions
JarositeThermodynamically stable under current Martian conditions usra.eduresearchgate.netForms in oxidizing, acidic, and saline environments nasa.govnih.gov
Hydrous Ferric Sulfates (general)Stable at room temperature under vacuum, suggesting stability on Mars usra.eduPreservation requires a water-limited (arid or cryogenic) environment usra.edu
Amorphous Ferric SulfatesLikely stable, particularly at low- to mid-latitudes researchgate.netForm from rapid dehydration of saturated fluids at low relative humidity (<11%) researchgate.net

The processes of hydration and dehydration of iron sulfates on Mars are directly linked to the planet's water cycle and climate history. Laboratory experiments have demonstrated that even small increases in temperature, just a few tens of degrees above ambient, can be sufficient to dehydrate and destroy hydrated iron sulfates researchgate.net.

A significant finding is that the dehydration of many hydrous ferric sulfates is not a reversible process usra.edu. When these minerals lose their water molecules, which are integral to their crystal structure, they undergo structural breakdown usra.edu. This transformation can result in the formation of amorphous phases or cause the material to harden into a ceramic-like crust usra.edu. Such processes, occurring over long periods, might contribute to the formation of duricrusts, the cemented regolith observed in various locations on Mars usra.edu. The rate of dehydration is influenced by the specific cation in the sulfate mineral, with experiments suggesting that Mg-sulfate and Fe²⁺-sulfate dehydrate fastest under Martian conditions wpmucdn.com. The study of these phase transitions is essential for interpreting the degree of hydration of sulfates detected on Mars and, by extension, understanding the planet's hydrologic history usgs.govwpmucdn.com.

While the presence of iron sulfates indicates past habitable environments, they pose a significant challenge for the detection of organic compounds, a key goal of astrobiology imperial.ac.uk. The primary issue arises from the thermal extraction methods, such as pyrolysis, used by instruments like the Sample Analysis at Mars (SAM) on the Curiosity rover nih.govimperial.ac.uk.

When heated to temperatures around 500°C, iron sulfates like jarosite decompose and release oxygen nih.govimperial.ac.uk. This released oxygen can combust any organic matter present in the sample, converting it to carbon dioxide nih.govimperial.ac.uk. This process can destroy the very biosignatures scientists are searching for, or at least significantly alter them, complicating the interpretation of data nih.govlyellcollection.org. The destructive properties of minerals like jarosite and perchlorates may explain why missions to Mars have so far yielded no conclusive evidence of preserved organic matter on the surface imperial.ac.uk. Therefore, while iron sulfates are important targets for understanding past water activity, their presence necessitates the development of alternative, non-destructive methods for organic detection or careful selection of pyrolysis temperatures to mitigate the oxidation of organic compounds nih.gov.

Theoretical and Computational Studies

Thermodynamic Modeling of Aqueous and Solid-Phase Systems

To accurately model the behavior of electrolytes in concentrated aqueous solutions, it is necessary to account for the non-ideal interactions between ions. Activity-coefficient models, particularly the Pitzer model, are widely used for this purpose. The Pitzer equations are a set of semi-empirical equations that describe the thermodynamic properties of electrolyte solutions over a wide range of concentrations and temperatures. wikipedia.orgadvancedthermo.com

The H₂O–FeSO₄ system has been successfully modeled using the Pitzer activity coefficient approach for temperatures ranging from -2 to 220 °C and at concentrations up to the solubility limit of the various ferrous sulfate (B86663) hydrates. researchgate.net Such models can accurately represent a wide array of experimental data, including solubilities, mean activity coefficients, water activities, and the enthalpy and heat capacity of the solution. researchgate.net

A key finding from these modeling efforts is that iron(II) sulfate tetrahydrate (FeSO₄·4H₂O) is a metastable phase throughout the entire temperature range. researchgate.net The stable solid phases are melanterite (FeSO₄·7H₂O) and the monohydrate (FeSO₄·H₂O), with a transition temperature between them occurring at 56.5 °C, where the maximum FeSO₄ molality reaches 3.58 mol/kg. researchgate.net

The Pitzer model relies on a series of ion-interaction parameters that are determined by fitting the model equations to experimental data. whiterose.ac.uk These parameters account for binary interactions (e.g., Fe²⁺–SO₄²⁻) and ternary interactions (e.g., Fe²⁺–SO₄²⁻–H₂O). The temperature dependence of these parameters is critical for accurate predictions across different conditions. researchgate.net

Table 1: General Temperature Dependency for Pitzer Model Parameters

The Pitzer equation parameters (p) are often expressed as a function of temperature (T in Kelvin) to model the system across a range of conditions. The general form of this dependency is shown below.

Parameter (p)Temperature-Dependent Equation
pA + B(T) + C(T)ln(T) + D(T²) + E(T³) + F/T

This equation illustrates the complexity of capturing the temperature effects on ion interactions in concentrated electrolyte solutions. The coefficients A, B, C, D, E, and F are empirically determined from experimental data. researchgate.net

These thermodynamic models are essential for industrial applications, such as hydrometallurgy and the regeneration of pickling acids, where accurate predictions of ferrous sulfate solubility are required for process design and control. researchgate.net

Geochemical speciation programs are computational tools that use thermodynamic databases to calculate the distribution of aqueous species and the saturation state of minerals in a given water composition. mdpi.com Software like PHREEQC is widely used to model the complex equilibria in systems containing iron and sulfate, such as acid mine drainage (AMD). mdpi.commdpi.com

In acidic, sulfate-rich waters, iron can exist in both ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. princeton.edu Modeling indicates that while Fe²⁺ and sulfate ions tend to associate weakly as outer-sphere complexes or not at all, Fe³⁺ interacts strongly with sulfate. princeton.edu The predominant species in Fe³⁺-SO₄ solutions are hydrogen-bonded complexes, with inner-sphere complexes accounting for a smaller fraction (around 10%) of the total sulfate. princeton.edu

These programs predict the formation of various aqueous species based on the solution's pH, redox potential (pe), and the total concentrations of dissolved components. The results from geochemical models show that in shallow and deep mine waters, aqueous iron primarily exists as the free Fe²⁺ ion, but also forms complexes such as FeHCO₃⁺ and FeSO₄(aq). researchgate.net

Table 2: Common Aqueous Species in the Iron-Sulfuric Acid System

Geochemical models calculate the distribution of various dissolved species. The table below lists key aqueous species involving iron and sulfate that are considered in these models.

SpeciesChemical FormulaOxidation State of Iron
Ferrous IronFe²⁺+2
Ferric IronFe³⁺+3
Ferrous Sulfate ComplexFeSO₄(aq)+2
Ferric Sulfate ComplexFeSO₄⁺+3
Ferric Bisulfate ComplexFe(HSO₄)²⁺+3

Furthermore, geochemical modeling is crucial for predicting the precipitation of solid phases. researchgate.net By calculating the saturation index (SI) for various minerals, these programs can determine which iron sulfate hydrates or other secondary minerals (like schwertmannite, goethite, or jarosite) are likely to precipitate under specific environmental conditions. mdpi.com This predictive capability is vital for understanding natural attenuation processes and for designing effective water treatment strategies. mdpi.com

Kinetic Modeling of Phase Transformations

While thermodynamic models predict the equilibrium state, kinetic models describe the rates and mechanisms by which systems approach that equilibrium. For iron(II) sulfate hydrates, kinetic modeling is essential for understanding the transformations between different hydration states and their eventual decomposition.

The dehydration of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is a multi-stage process that occurs upon heating. eu-jr.eumdpi.com The sequence of transformations generally follows the path of losing specific numbers of water molecules at distinct temperature ranges. eu-jr.eumdpi.com

Dehydration Sequence: FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeSO₄

The first step, the conversion of the heptahydrate to the tetrahydrate, involves the loss of three water molecules and begins at temperatures around 60-70 °C. mdpi.com Further heating to approximately 150 °C drives off three more water molecules to form the monohydrate. mdpi.comresearchgate.net Finally, the anhydrous form is obtained at temperatures above 225 °C. mdpi.comresearchgate.net

The kinetics of these dehydration and decomposition reactions have been studied under various conditions. Isothermal studies on the decomposition of FeSO₄ to form iron oxides at temperatures between 500 and 575 °C have been performed. mdpi.com The results indicate that the process is strongly dependent on temperature, with a calculated apparent activation energy of approximately 250 kJ/mol. mdpi.comresearchgate.net Kinetic coefficients for the filtration drying of FeSO₄·7H₂O have also been determined, providing data for process optimization. eu-jr.eu

Table 3: Phase Transformations of Iron(II) Sulfate Hydrates

This table summarizes the key dehydration steps for iron(II) sulfate heptahydrate under a nitrogen atmosphere, showing the product formed and the approximate temperature range for the transformation.

Initial PhaseProduct PhaseWater Molecules LostApproximate Temperature
FeSO₄·7H₂OFeSO₄·4H₂O3Starts at room temp; prominent at ~60-70 °C mdpi.com
FeSO₄·4H₂OFeSO₄·H₂O3~150 °C mdpi.comresearchgate.net
FeSO₄·H₂OFeSO₄1>225 °C mdpi.comresearchgate.net
FeSO₄Fe₂O₃->500-575 °C mdpi.com

The decomposition of anhydrous FeSO₄ to ferric oxide has an apparent activation energy of around 250 kJ/mol, highlighting its strong temperature dependency. mdpi.com

Advanced Analytical Methodologies for Hydrated Iron Sulfates

Challenges in Characterizing Metastable and Microparticulate Phases

Hydrated and hydrous iron sulfate (B86663) (HHIS) minerals present significant analytical challenges due to their inherent properties. geoscienceworld.org Many of these compounds are metastable, meaning they can readily change their structure or composition when exposed to different environmental conditions, such as air or the vacuum conditions required by many analytical instruments. geoscienceworld.orgresearchgate.net This instability can lead to dehydration or dehydroxylation, altering the very nature of the sample before analysis is complete. geoscienceworld.org For instance, melanterite has been observed to dehydrate, cracking and changing color during analysis in a low-vacuum scanning electron microscope. geoscienceworld.org

A further complication arises from their common formation as microparticulate phases, with particle sizes often on the micrometer scale. geoscienceworld.orgresearchgate.net This is particularly true for HHIS found in environments like acid mine drainage. geoscienceworld.org The small particle size makes physical separation and analysis difficult and requires techniques with high spatial resolution. Quantifying light elements (such as oxygen and hydrogen in water and hydroxide (B78521) groups) and multi-valent elements (Fe²⁺, Fe³⁺) within these micro-sized, unstable minerals is a key challenge that requires a combination of specialized bulk and micro-analytical methods. geoscienceworld.org

Bulk Analysis Techniques

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful technique for quantifying the elemental composition of materials, including impurities in iron sulfate. geoscienceworld.orgthermofisher.com It is an ideal choice for accurate, high-throughput, multi-element analysis that requires minimal sample preparation. thermofisher.com However, the analysis of iron-rich samples by ICP-OES is demanding due to significant spectral interferences from the iron matrix, which can affect the emission lines of other elements. analytik-jena.runih.gov This can lead to false quantification and higher detection limits. analytik-jena.ru High-resolution ICP-OES systems can help overcome these shortcomings by resolving the iron-based interferences. analytik-jena.ru

For determining sulfate, ICP-OES can also be used to measure sulfur content. However, studies have shown that the iron matrix not only causes background interference but can also severely depress the intensity of the sulfur signal, an effect that increases with the amount of iron present. nih.gov

Table 1: ICP-OES Analytical Parameters and Findings for Iron Sulfate Analysis
ParameterDescriptionSource
Primary Use Quantification of elemental composition, including trace impurities in high-purity copper sulfate and iron content in mineral water. thermofisher.comresearchgate.net
Key Challenge Significant spectral interferences from the prominent iron matrix, affecting the emission lines of heavy metals and depressing sulfur intensity. analytik-jena.runih.gov
Mitigation Strategy Use of High-Resolution (HR) ICP-OES to resolve and correct for iron-based interferences. Matrix matching can also be used for correction. analytik-jena.runih.gov
Sample Preparation Typically involves dissolving the solid sample in deionized water or acid (e.g., nitric or hydrochloric acid). thermofisher.comanalytik-jena.runih.gov
Performance Can achieve excellent precision, with Relative Standard Deviations (RSDs) often below 3%. Recoveries of over 97% have been reported. nih.gov

Ion Chromatography (IC) is a highly sensitive and reproducible method specifically used for determining the concentration of ionic species, making it ideal for quantifying sulfate ions in iron-based compounds. geoscienceworld.orgdoaj.org The method typically involves dissolving the sample and analyzing the liquid phase. doaj.orgcgsjournals.com For instance, in the analysis of ferric oxide powder, samples were decomposed with hydrochloric acid, and the resulting solution was analyzed using an IC system with a conductivity detector. doaj.orgcgsjournals.com This technique demonstrates good calibration linearity over a range of concentrations. doaj.org However, high salinity in samples can sometimes cause abnormalities in the determination of low-concentration sulfate ions, which may require sample pretreatment like cation-removal. researchgate.net

Table 2: Ion Chromatography Parameters for Sulfate Determination
ParameterExample ConditionSource
Mobile Phase 1.0 mmol/L sodium bicarbonate and 3.2 mmol/L sodium carbonate doaj.orgcgsjournals.com
Flow Rate 0.7 mL/min doaj.orgcgsjournals.com
Column Temperature 35 °C doaj.orgcgsjournals.com
Detection Suppressed conductivity detector or indirect UV detection doaj.orguni-bremen.de
Linear Range (Sulfate) 0.5–100 mg/L doaj.orgcgsjournals.com
Recovery Rate 97.38% to 104.42% doaj.orgcgsjournals.com

Mass spectrometry techniques are crucial for determining the bulk content of light elements such as oxygen, hydrogen, carbon, and nitrogen in hydrated iron sulfates. geoscienceworld.org This is particularly important for distinguishing between different hydrated forms (H₂O) and hydroxyl groups (OH⁻). geoscienceworld.org For analysis, a small amount of the sample is combusted or heated in a reducing environment within an elemental analyzer. geoscienceworld.org The resulting gases (e.g., CO₂, N₂, H₂, CO) are then measured by a mass spectrometer. geoscienceworld.org This methodology is sensitive enough to require modifications from standard procedures used for other minerals like silicates. For example, purging highly hydrated minerals such as melanterite on a vacuum line can result in structural dehydration, compromising the analysis. geoscienceworld.org

Micro-Analytical Techniques

When the sample volume is small or the material is fine-grained, micro-analytical techniques are necessary to provide chemical information on a microscopic scale. geoscienceworld.org

Electron Probe Microanalysis (EPMA) is a non-destructive technique that can determine the chemical composition of small volumes of solid materials. wikipedia.orgub.edu The instrument bombards a sample with a focused, high-intensity electron beam, causing the elements within the sample to emit characteristic X-rays. wikipedia.orgub.edu By analyzing the wavelengths of these X-rays, a precise, quantitative elemental analysis can be obtained from spots as small as 1-2 microns in diameter. carleton.edu

EPMA is the preferred micro-analytical technique for samples that are stable under high vacuum and can be polished and coated. geoscienceworld.orgresearchgate.net However, few hydrated iron sulfates meet these criteria. geoscienceworld.orgresearchgate.net The high vacuum required for EPMA is a significant concern, as it can cause the loss of H₂O and OH⁻ from the sample, a process known as devolatilization. geoscienceworld.org This dehydration can alter the mineral's composition during the analysis itself. Therefore, while EPMA can provide excellent quantitative results for stable components like iron, sulfur, and even oxygen in stable minerals like jarosite, its application to more volatile hydrated sulfates is limited. geoscienceworld.org

Table 3: Comparison of EPMA with other Micro-Analytical Techniques
FeatureElectron Probe Microanalysis (EPMA)Scanning Electron Microscopy with EDS (SEM-EDS)Source
Primary Function Precise, quantitative elemental analysis at micron-scale spots.Imaging of surface topography and semi-quantitative elemental analysis. wikipedia.orgcarleton.edu
Detection Limits Excellent, down to 100 ppm or lower for most elements.Higher than EPMA (typically ~0.1 wt%). ub.edulucideon.com
Accuracy High accuracy (~1-2% for major elements).Lower accuracy, often considered semi-quantitative. ub.eduwhiterose.ac.uk
Vacuum Requirement High vacuum, which can cause dehydration in hydrated minerals.Can be operated in low-vacuum mode, reducing dehydration effects. geoscienceworld.org
Suitability for Hydrated Sulfates Limited to stable phases due to devolatilization under high vacuum.More suitable for unstable phases due to low-vacuum capability, but less quantitative. geoscienceworld.org

Future Research Directions

Elucidating Complex Phase Transition Mechanisms

The phase transitions of iron sulfate (B86663) hydrates, which involve changes in their crystalline structure and water content, are intricate processes influenced by factors such as temperature, humidity, and pressure. While significant progress has been made, a complete understanding of the mechanisms driving these transformations is still lacking.

Future research should focus on mapping the detailed pathways of dehydration and rehydration for various iron sulfate hydrates. For instance, the transformation of melanterite (FeSO₄·7H₂O) through a series of less-hydrated forms is a complex process with multiple intermediate steps. researchgate.netsemanticscholar.orgeu-jr.eu Studies have shown that the dehydration of iron(II) sulfate heptahydrate to tetrahydrate and then to monohydrate is a multi-stage process. mdpi.com Similarly, humidity-induced phase transitions in ferric sulfates are path-dependent, meaning the history of environmental conditions affects the final mineral phase. researchgate.net

Further investigations are needed to systematically explore these transitions under a wider range of conditions. This includes studying the influence of atmospheric composition on dehydration pathways and characterizing the subtle structural rearrangements that occur at each stage. Understanding these mechanisms is crucial for predicting the stability of these minerals in different environments, from industrial applications to the surface of Mars. researchgate.net

High-Resolution Structural Studies of Less Characterized Hydrates and Amorphous Phases

While the crystal structures of common iron sulfate hydrates like melanterite and szomolnokite are well-documented, many other hydrated forms and their amorphous counterparts remain less characterized. Amorphous iron sulfates, in particular, are of growing interest as they have been identified as potential components of Martian soils. nih.gov

Future research should employ high-resolution techniques to determine the atomic-level structure of these less-common crystalline and amorphous phases. Advanced analytical methods such as synchrotron-based X-ray diffraction and spectroscopy can provide detailed insights into the coordination environment of iron and the arrangement of water molecules in these materials. nih.gov Studies on amorphous ferric and ferrous sulfates have shown that while they lack long-range order, their short-range structural characteristics can be determined and are distinct from their crystalline counterparts. nih.govnih.gov

A key area for future investigation is the transition between amorphous and crystalline states. Understanding the factors that control this transformation is essential for predicting the long-term stability and reactivity of these materials. nih.gov Furthermore, detailed structural information is a prerequisite for accurate thermodynamic and kinetic modeling of these complex systems.

Refinement of Thermodynamic and Kinetic Models across Broader Conditions

Accurate thermodynamic and kinetic models are essential for predicting the behavior of iron sulfate hydrates in various geological and industrial settings. While existing models have laid a solid foundation, there is a need for refinement and expansion to cover a broader range of environmental conditions.

Thermodynamic models for the FeSO₄–H₂O system have been developed for temperatures up to 220 °C, but they have limitations at higher temperatures due to a lack of experimental data. researchgate.net Future research should focus on obtaining high-quality experimental data on the solubility, heat capacity, and enthalpy of iron sulfate hydrates at elevated temperatures and pressures. This will enable the development of more robust and comprehensive thermodynamic models.

In terms of kinetics, studies have investigated the dissolution rates of iron sulfate minerals like jarosite and the kinetics of filtration drying of iron(II) sulfate heptahydrate. eu-jr.eumdpi.com However, more research is needed to understand the kinetics of phase transitions between different hydrates and the rates of amorphous phase formation and crystallization. Future kinetic models should aim to incorporate a wider range of variables, including the influence of impurities and atmospheric composition on reaction rates.

Model TypeCurrent Limitations
Thermodynamic Models Limited high-temperature data (>100 °C) for the FeSO₄–H₂O system. researchgate.netExperimental determination of solubility, heat capacity, and enthalpy at elevated temperatures and pressures.
Kinetic Models Limited data on phase transition kinetics between different hydrates and amorphous phases.Systematic studies on the rates of dehydration, rehydration, and crystallization under various conditions.

Interfacial Reactions and Surface Chemistry of Hydrated Iron Sulfates

The surfaces of hydrated iron sulfate minerals are the primary sites of interaction with their surrounding environment, controlling processes such as dissolution, precipitation, and adsorption. Despite their importance, the surface chemistry and interfacial reactions of these minerals are not yet fully understood.

Future research should focus on characterizing the molecular-scale structure of hydrated iron sulfate surfaces and their interface with water. rush.edu Techniques such as atomic force microscopy and synchrotron-based X-ray scattering can provide unprecedented insights into the arrangement of atoms at the mineral-water interface. rush.edu Understanding the structure of this interfacial layer is crucial for explaining the reactivity of these minerals.

A key area of investigation is the adsorption of ions and molecules onto the surfaces of hydrated iron sulfates. Studies on the adsorption of sulfate on iron (III) oxides and hydroxides have shown the formation of both inner- and outer-sphere complexes. researchgate.net Similar detailed studies are needed for the various crystalline and amorphous forms of hydrated iron sulfates to understand their role in controlling the transport and fate of contaminants and nutrients in the environment. The reactivity of these surfaces, including their role in catalytic processes, also warrants further investigation. mtu.edu

Advanced In-situ Characterization under Simulated Extreme Environments

The discovery of abundant hydrated sulfates on Mars has spurred interest in understanding their behavior under the extreme conditions found on other planetary bodies. nih.govnih.govnasa.gov Future research will increasingly rely on advanced in-situ characterization techniques to study these minerals under simulated Martian environments.

Laboratory experiments that simulate the temperature, pressure, and atmospheric conditions of Mars are crucial for interpreting data from missions like the Mars Reconnaissance Orbiter and the Curiosity rover. nih.govusra.edu In-situ techniques such as Raman and Mössbauer spectroscopy, coupled with environmental simulation chambers, can provide real-time information on phase transitions and chemical reactions as they occur under these conditions.

High-pressure studies are also essential for understanding the potential existence and stability of hydrated iron sulfates in the deep subsurface of Mars and other planetary bodies. mdpi.com Synchrotron-based X-ray diffraction and Mössbauer spectroscopy have been used to investigate the structural and electronic changes in minerals like szomolnokite at pressures up to 95 GPa. mdpi.comresearchgate.net Future research in this area will push the boundaries of experimental conditions to mimic the interiors of planets and moons, providing critical data for planetary evolution models.

EnvironmentKey Research QuestionsAdvanced In-situ Techniques
Martian Surface Stability and phase transitions of hydrates under diurnal and seasonal cycles. nih.govnih.govRaman and Mössbauer spectroscopy in environmental chambers.
Planetary Interiors Structural and electronic properties of hydrates under high pressure and temperature. mdpi.comSynchrotron X-ray diffraction and Mössbauer spectroscopy with diamond anvil cells.

Q & A

Q. What is the correct nomenclature for iron sulfate hydrates, and how are their formulae derived?

Iron sulfate hydrates are named based on oxidation state, sulfate stoichiometry, and water content. For example:

  • Iron(II) sulfate heptahydrate : FeSO₄·7H₂O (ferrous sulfate), derived from Fe²⁺ and SO₄²⁻ with seven water molecules .
  • Iron(III) sulfate nonahydrate : Fe₂(SO₄)₃·9H₂O (ferric sulfate), requiring charge balance (2 Fe³⁺ ions for 3 SO₄²⁻ groups) . Hydrates are identified using prefixes (e.g., nona- for nine water molecules) appended to the anhydrous salt name .

Q. How can iron(III) sulfate hydrates be synthesized with controlled water content?

  • Oxidation method : Dissolve Fe²⁺ salts (e.g., FeSO₄) in sulfuric acid, oxidize with HNO₃ or H₂O₂, and crystallize under controlled humidity to form hydrates (e.g., Fe₂(SO₄)₃·9H₂O) .
  • Purification : Distill phenol (for reagent preparation) and mix with iron-sulfuric acid solution in stoichiometric ratios to ensure reproducibility .

Q. What are the key physical and chemical properties of iron sulfate hydrates relevant to experimental design?

  • Solubility : FeSO₄·7H₂O is highly soluble in water but oxidizes to Fe³⁺ in air. Storage under inert atmospheres or with stabilizers (e.g., sulfuric acid) is recommended .
  • Thermal stability : Hydrates decompose upon heating. For example, Fe₂(SO₄)₃·9H₂O loses water at ~480°C, forming anhydrous Fe₂(SO₄)₃ .

Advanced Research Questions

Q. How do sulfuric acid concentration and mechanical wear interact during iron corrosion?

Experimental design from Buckley et al. (1984):

  • Method : Immerse iron in aerated H₂SO₄ (0.00007–96% w/w) under constant load and sliding speed. Measure friction, wear, and corrosion rates .
  • Key findings :
H₂SO₄ ConcentrationDominant MechanismMaterial Loss (%)
0.00007–0.0002 NCorrosion + wear85–90
0.001 NMechanical wear95
1 N (5% w/w)Corrosion98
At >65% H₂SO₄, corrosion decreases due to passivation, but wear disrupts protective films, accelerating localized attack .

Q. How can contradictory data on sulfuric acid hydrate formation (e.g., octahydrate vs. tetrahydrate) be resolved?

  • Differential Scanning Calorimetry (DSC) and infrared spectroscopy were used to identify unique melting transitions and IR spectra for sulfuric acid octahydrate (SAO), distinguishing it from mixtures of ice and tetrahydrate (SAT) .
  • Recommendation : Validate hydrate phases using multiple techniques (e.g., XRD for crystallinity, thermal analysis for phase transitions) to address discrepancies in historical literature .

Q. What methodologies are effective for determining iron concentration in sulfuric acid solutions during plating or leaching processes?

  • Titration : Use potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media. For example:

Reduce Fe³⁺ to Fe²⁺ with SnCl₂.

Titrate Fe²⁺ with KMnO₄ (endpoint: pink persistence) .

  • Instrumental : Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy for trace-level analysis .

Q. How can iron recovery from sulfuric acid residues be optimized using co-reduction and magnetic separation?

  • Method : Mix residues with carbon-based reductants (e.g., coal), heat to 1200°C to reduce Fe³⁺ to metallic Fe, and separate using magnetic fields. Achieves >90% Fe recovery .
  • Key parameters : Reductant ratio (1:1.5 residue:coal), temperature, and grinding fineness (<75 μm) .

Methodological Challenges

Q. What experimental precautions are critical when handling sulfuric acid hydrates or iron sulfates?

  • Contamination control : Use high-purity reagents (e.g., ≤0.002% Fe in H₂SO₄) to avoid interference in synthesis or analysis .
  • Safety : Neutralize spills with CaCO₃, use fume hoods for H₂SO₄ vapors, and employ impingers to capture airborne acid during experiments .

Q. How can leaching rates of chromium and iron from chromite be systematically studied using sulfuric acid?

  • Procedure : Digest chromite in H₂SO₄ (atmospheric pressure, 70–90°C) with oxidant (e.g., MnO₂). Analyze leachate via ICP-OES and residues with XRD .
  • Results : 98.5% Cr and 71.9% Fe leaching at optimal conditions, with no Cr⁶⁺ formation due to reductive conditions .

Data Analysis and Reproducibility

Q. How should researchers address variability in hydrate synthesis yields?

  • Standardization : Precisely control humidity (via saturated salt solutions) and temperature during crystallization .
  • Quality control : Use manganometric titration to verify Fe²⁺ content (99–103.4% purity) and check solution clarity per pharmacopeial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.